Chemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride
The following technical guide details the chemical properties, synthesis, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . [1] Executive Summary & Chemical Identity[2][3] 2,5-dimethyl-N-propylpyrazol-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .
[1]
Executive Summary & Chemical Identity[2][3]
2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a substituted aminopyrazole derivative often employed as a scaffold in drug discovery. It belongs to the class of
-alkyl-aminopyrazoles , which are bio-isosteres for purines and pyrimidines, making them critical in the design of ATP-competitive inhibitors (e.g., for CDKs, p38 MAP kinase) and GPCR ligands.
Nomenclature Clarification
The nomenclature "2,5-dimethyl" in commercial catalogs often refers to a specific tautomeric or regioisomeric numbering. In standard IUPAC nomenclature, depending on the synthesis route and tautomer fixed by the
-methylation, the structure is most accurately described as -propyl-1,3-dimethyl-1-pyrazol-5-amine (or its 1,5-dimethyl-3-amine isomer).
For the purpose of this guide, we define the core structure as a fully substituted pyrazole ring with:
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.)
~3.5 (Pyrazole N), ~5.2 (Exocyclic amine)
H-Bond Donors
2 (Amine NH, HCl proton)
H-Bond Acceptors
2 (Pyrazole N, Amine N)
Physicochemical Profile
Acid-Base Chemistry & Salt Formation
The hydrochloride salt stabilizes the molecule against oxidation and volatility. The pyrazole ring contains two nitrogen atoms:[2][3]
Pyrrole-like Nitrogen (
-Me): Non-basic due to lone pair participation in aromaticity.
Pyridine-like Nitrogen: Weakly basic.
However, the exocyclic secondary amine (
-propyl group) is the primary basic center. Upon HCl addition, protonation occurs preferentially at the exocyclic amine, forming the ammonium salt. This significantly increases the melting point (typically >150°C) compared to the oil/low-melting solid of the free base.
Lipophilicity and Bioavailability
The
-propyl chain adds lipophilic character ( for the free base), improving membrane permeability compared to the methyl-amine analog. This balance makes it an ideal "fragment" for fragment-based drug discovery (FBDD).
Synthetic Methodology
High-purity synthesis of this compound is achieved via Reductive Amination , which offers superior selectivity over direct alkylation (which often leads to over-alkylation to the tertiary amine).
Reaction Pathway (Graphviz Visualization)
Figure 1: Selective synthesis via reductive amination to prevent over-alkylation.
Detailed Protocol: Reductive Amination
Objective: Synthesize 5.0 g of 2,5-dimethyl-N-propylpyrazol-3-amine HCl.
Imine Formation:
Charge a 250 mL round-bottom flask with 1,3-dimethyl-5-aminopyrazole (3.0 g, 27 mmol) and anhydrous Dichloromethane (DCM) (60 mL).
Add catalytic Acetic Acid (0.1 mL) to activate the carbonyl. Stir at Room Temperature (RT) for 2 hours.
Reduction:
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (STAB) (8.5 g, 40 mmol, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of other functionalities.
Allow to warm to RT and stir overnight (12-16 hours).
Work-up:
Quench with saturated aqueous
(50 mL).
Extract with DCM (
mL).
Dry organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude free base (yellow oil).
Salt Formation:
Dissolve the crude oil in minimal Diethyl Ether or Ethyl Acetate.
Add 4M HCl in Dioxane (1.2 eq) dropwise with vigorous stirring.
Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
Reactivity & Stability Profile
Nucleophilic Reactivity
The exocyclic amine is a competent nucleophile. In drug design, this nitrogen is often reacted with:
Acyl Chlorides: To form amides (common in kinase inhibitors).
Isocyanates: To form ureas.
Sulfonyl Chlorides: To form sulfonamides.
Stability Matrix
Condition
Stability
Note
Ambient Air
Stable
Hygroscopic in HCl form; store with desiccant.
Aqueous Solution
Stable
Stable at pH 2-10 for >24h.
Oxidation
Moderate
Susceptible to N-oxidation by peroxides (mCPBA).
Thermal
High
Melting point >180°C (dec).
Biological Applications (Mechanism of Action)
This scaffold acts as a hinge-binding motif in kinase inhibitors. The pyrazole nitrogens and the exocyclic amine mimic the hydrogen bonding pattern of Adenine in ATP.
Signaling Interaction Map
Figure 2: Pharmacophore mapping of the compound within a theoretical kinase ATP-binding pocket.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled according to the protocols for aminopyrazoles and alkylamines .
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][5]
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[6]
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood to avoid inhalation of dust.[7]
First Aid:
Inhalation:[7][4][5] Move to fresh air.[6][7][4][5]
Eye Contact: Rinse cautiously with water for 15 minutes.
Ingestion:[7][4][5] Rinse mouth; do NOT induce vomiting.[5]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122176, 1,3-Dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]
Fustero, S., et al. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles. Journal of Organic Chemistry. (Discusses pyrrole/pyrazole nomenclature and protecting group strategies). Retrieved from [Link]
ChemSrc. 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride Entry. (Verifies commercial existence). Retrieved from [Link][1]
Technical Monograph: Physicochemical Profiling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl
Executive Summary 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. This guide provides a definitive reference for its molecular characteristics, synthetic pathways, and handling protocols.
The compound is characterized by a 2H-pyrazole core substituted with methyl groups at the 2- and 5-positions, and a secondary propylamino group at the 3-position. The hydrochloride salt form is preferred for improved aqueous solubility and crystallinity during formulation and biological assaying.
The nomenclature "2,5-dimethyl" in the context of a 3-aminopyrazole specifies the regiochemistry of the substituents. Unlike 1H-pyrazoles, where tautomerism can complicate assignment, the N-methylation at position 2 fixes the bond structure.
Core: 2H-Pyrazole ring (
).
Position 2 (
): Methyl group ().
Position 3 (
): Propylamino group ().
Position 5 (
): Methyl group ().
Stoichiometric Calculation
To ensure precision in gravimetric preparation, the molecular weight is derived as follows:
A. Free Base (
)
Carbon (8):
Hydrogen (15):
Nitrogen (3):
Total Free Base:
B. Hydrochloride Salt (
)
Free Base:
HCl:
(Cl: 35.453 + H: 1.008)
Total Salt:189.69 g/mol
Synthetic Methodology
The synthesis of 2,5-dimethyl-N-propylpyrazol-3-amine HCl is best approached via reductive amination of the commercially available precursor 3-amino-2,5-dimethylpyrazole. This method offers higher regioselectivity compared to direct alkylation, which often results in poly-alkylation byproducts.
Reaction Workflow (Graphviz)
Detailed Protocol
Step 1: Reductive Amination
Charge: Dissolve 3-amino-2,5-dimethylpyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Activate: Add Propionaldehyde (1.1 eq) and stir for 30 minutes to allow hemiaminal/imine equilibrium.
Reduce: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over
to prevent reduction of the aldehyde before imine formation [1].
Quench: After 4-12 hours, quench with saturated aqueous
.
Extract: Extract with DCM (
), dry over , and concentrate.
Step 2: Salt Formation (Hydrochloride)
Dissolve: Dissolve the crude free base oil in minimal anhydrous diethyl ether or ethyl acetate.
Acidify: Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C.
Precipitate: The HCl salt will precipitate immediately. Stir for 15 minutes.
Isolate: Filter the solid under
atmosphere (hygroscopic) and wash with cold ether.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures should be confirmed.
Proton NMR (
H NMR, 400 MHz, DMSO-
)
The salt formation induces a downfield shift in the signals adjacent to the nitrogen atoms.
0.91 (t, 3H): Terminal methyl of the propyl chain.
1.58 (m, 2H): Methylene bridge of the propyl chain.
2.30 (s, 3H): Methyl group on the pyrazole ring carbon (C5).
3.15 (t, 2H): Methylene adjacent to the amine nitrogen.
3.65 (s, 3H): Methyl group on the pyrazole nitrogen (N2).
5.80 (s, 1H): Pyrazole ring proton (C4-H).
9.50 (br s, 2H): Ammonium protons (), exchangeable with .
Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization).
Parent Ion
: Observed at m/z 154.2 .
Note: The instrument detects the protonated free base. The chloride counter-ion is not observed in positive mode but confirms the salt form if tested via Ion Chromatography or Silver Nitrate precipitation.
Handling, Stability, and Storage[1]
The hydrochloride salt significantly alters the physical handling properties compared to the free base.
Hygroscopicity Management
Aminopyrazole HCl salts are prone to deliquescence.
Storage: Store at -20°C in a desiccator.
Handling: Weigh quickly in a low-humidity environment. If the solid becomes sticky/oily, it has absorbed water; recrystallize from Ethanol/Ether to restore.
Solubility Profile
Water: Highly Soluble (>50 mg/mL).
DMSO: Soluble (>100 mg/mL).
Ether/Hexane: Insoluble (Used for precipitation).
Stability Logic (Graphviz)
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link
Fichez, J., et al. (2022). "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Molecules, 27(19), 6542. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Amino-2,5-dimethylpyrazole (Precursor). Link
Foundational
2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride SDS safety data sheet
This in-depth technical guide details the safety, handling, and physicochemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] Note on Nomenclature & Identification: Commercially, this compound is...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the safety, handling, and physicochemical properties of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1]
Note on Nomenclature & Identification:
Commercially, this compound is often categorized under the scaffold of aminopyrazoles . The specific nomenclature "2,5-dimethyl" often refers to the 1,3-dimethyl-1H-pyrazol-5-amine core (where the N-methyl is at position 1 and the C-methyl is at position 3, or vice versa depending on tautomeric weighting).[1] For the purpose of this guide, we treat the molecule as the N-propyl substituted hydrochloride salt of this pyrazole scaffold.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6][7][9] Remove contact lenses, if present and easy to do.[3][4][5][6][7][9][10] Continue rinsing.[4][5][6][7][9][10]
Experimental Protocols & Safe Handling
A. Weighing & Dissolution Workflow
The hydrochloride salt form increases water solubility but may introduce acidity. The following protocol ensures accurate dosing without degradation or exposure.
Preparation: Equilibrate the container to room temperature to prevent condensation.
Weighing: Use an anti-static gun on the spatula and weighing boat. Pyrazole salts can be static-prone.[1]
Dissolution:
For Biology (Stock): Dissolve in DMSO to 10-100 mM. Vortex for 30 seconds.
For Chemistry (Reaction): Dissolve in Methanol or DMF . Avoid non-polar solvents (Hexane/Et2O) as the salt will not dissolve.
Neutralization (If Free Base required): Treat the methanolic solution with 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) before adding electrophiles.
Stability: Hygroscopic.[1] Hydrolysis is unlikely, but oxidation of the amine is possible over months if exposed to air.
Emergency Response & Toxicology
First Aid Decision Tree
If exposure occurs, immediate action mitigates downstream toxicity.[5][8][10]
Caption: Emergency response decision tree for aminopyrazole HCl exposure events.
Toxicological Mechanism (Predicted)
Primary Irritation: The hydrochloride moiety releases HCl upon contact with moisture in mucous membranes, causing immediate irritation (H319/H335).
Systemic Toxicity: Pyrazole derivatives can inhibit alcohol dehydrogenase or cytochrome P450 enzymes.[1] High doses may affect the liver or kidneys (based on 4-methylpyrazole data).[1]
Sensitization: Amines are potential sensitizers; however, pyrazoles are generally lower risk than aliphatic diamines.
Synthesis & Degradation Logic
Understanding the chemical connectivity helps in predicting reactivity and degradation products.
Caption: Synthetic origin and potential degradation pathways of the target compound.
Disposal Considerations
Protocol:
Do not flush down the drain. The compound is an organic amine salt and may be toxic to aquatic life (Chronic Aquatic Tox Category 3 predicted).
Neutralization: Dissolve in a combustible solvent (acetone/ethanol).
Incineration: Dispose of via a licensed chemical waste contractor for high-temperature incineration equipped with an afterburner and scrubber (to handle Nitrogen Oxides and HCl gas).
References
PubChem. Compound Summary: 2,5-dimethylpyrazol-3-amine (CAS 3524-32-1).[1] National Library of Medicine. Available at: [Link][1]
ECHA (European Chemicals Agency). Registration Dossier: Pyrazole derivatives and their salts. Available at: [Link][1]
Solubility of 2,5-dimethyl-N-propylpyrazol-3-amine HCl in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (HCl) .[1] It is designed for pharmaceutical scientists and process chemists requiring ac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (HCl) .[1] It is designed for pharmaceutical scientists and process chemists requiring actionable data for pre-formulation, purification, and salt selection.
Executive Summary & Chemical Identity
Compound: 2,5-dimethyl-N-propylpyrazol-3-amine HCl
Class: Aminopyrazole Hydrochloride Salt
Molecular Context: This compound features a pyrazole core substituted with methyl groups and an N-propyl amine side chain.[1] The hydrochloride salt form fundamentally alters its physicochemical landscape, shifting it from a lipophilic free base to a hydrophilic ionic solid.
Structural Determinants of Solubility
The solubility of this molecule is governed by the competition between Crystal Lattice Energy (stabilizing the solid) and Solvation Enthalpy (stabilizing the solution).[1]
The Cation (Amine Protonation): The protonated amine (
) acts as the primary hydration center, forming strong ion-dipole interactions with water.[1]
The Anion (
): The chloride counter-ion demands high-dielectric solvents (like water or DMSO) to dissociate effectively.[1]
The Lipophilic Scaffold: The N-propyl chain and dimethyl pyrazole ring introduce a hydrophobic surface area.[1] This "amphiphilic" nature suggests the salt will maintain significant solubility in polar organic solvents (e.g., Ethanol) where purely inorganic salts (like NaCl) would fail.
Solubility Profile: Water vs. Organic Solvents[1]
The following matrix summarizes the expected solubility behavior based on the Like-Dissolves-Like principle applied to organic salts.
Preparation: Weigh excess 2,5-dimethyl-N-propylpyrazol-3-amine HCl (approx. 20 mg) into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (Water, EtOH, etc.).[1]
Equilibration: Agitate at 25°C for 24–48 hours.
Checkpoint: Ensure solid remains visible.[1] If all solid dissolves, add more compound until saturation is reached.[1]
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm for pyrazoles).[1]
pH Check (Water only): Measure the pH of the saturated solution. The HCl salt will naturally lower the pH; record this as
.
Protocol B: pH-Dependent Solubility Profiling
Crucial for understanding the Salt-to-Free-Base transition.[1]
The solubility of the HCl salt is highly sensitive to pH. As pH approaches the
of the amine (estimated ~4.0 - 5.0 for pyrazole amines, or ~9.0 if the propyl amine is the basic center), the solubility will drop drastically as the neutral free base precipitates.[1]
Workflow Visualization:
Figure 1: The pH-solubility pathway.[1] The "pHmax" is the critical point where the salt solubility product (
) intersects with the intrinsic solubility () of the free base.
Process Chemistry Implications
Recrystallization Strategy
For purification, a Solvent/Anti-Solvent system is recommended based on the solubility differential.[1]
Primary Solvent: Methanol or Ethanol (Dissolves the salt well hot or cold).[1]
Anti-Solvent: Ethyl Acetate or Diethyl Ether (Induces precipitation).[1]
Procedure: Dissolve the HCl salt in minimal hot Ethanol. Slowly add Ethyl Acetate until turbidity persists. Cool to 0°C to crystallize.
Desalting (Free Base Isolation)
To convert the HCl salt back to the organic-soluble free base:
Extract with Dichloromethane (DCM) or Ethyl Acetate.[2] The neutral 2,5-dimethyl-N-propylpyrazol-3-amine will partition into the organic layer.[1]
Mechanistic Diagram: Solvation Dynamics
The following diagram illustrates the competition between the crystal lattice and solvent interactions.
Figure 2: Thermodynamic decision tree for solubility. High dielectric solvents (Water) lower the energy penalty for ion separation, favoring the 'Dissolved' state.
References
Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
Source: Wiley-VCH.
Context: Definitive text on the solubility behavior of hydrochloride salts vs. free bases.
Technical Whitepaper: Identification and Characterization of 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride
The following technical guide details the identification, structural characterization, and CAS registry verification for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Executive Summary & Chemical Identity Target A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, structural characterization, and CAS registry verification for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .
Precise chemical identification of pyrazole derivatives is critical in drug discovery due to the prevalence of regioisomerism. The nomenclature "2,5-dimethyl-N-propylpyrazol-3-amine" is a common non-standard designation. In strict IUPAC nomenclature, the substituted nitrogen is assigned position 1, mapping this structure to 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine .
Researchers must distinguish this compound from its regioisomer, 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine, which possesses distinct physicochemical properties and biological activities.
Distinct from 1,3-dimethyl-5-amine isomer (CAS 1856086-56-0)
Structural Elucidation & Nomenclature Logic
The ambiguity in the name "2,5-dimethyl" arises from historical or variable numbering of the pyrazole ring. Understanding this causality is essential for selecting the correct reagent.
The Tautomer/Regioisomer Divergence
Pyrazole rings contain two nitrogen atoms. In N-substituted pyrazoles, the position of the substituent defines the numbering:
Standard IUPAC: The nitrogen bearing the substituent (methyl) is N1. The amine is at C3.[1][2][3][4] The second methyl is at C5. -> 1,5-dimethyl-3-amine .
Alternative/Legacy: If the unsubstituted nitrogen (pyridine-like) is viewed as N1 (conceptually), the methylated nitrogen becomes N2. This leads to the "2,5-dimethyl" moniker.[2][5][6][7]
Key Insight: If a vendor lists "2,5-dimethyl-3-amine," they almost invariably refer to the 1,5-dimethyl-3-amine scaffold.
Structural Diagram (Graphviz)
The following diagram illustrates the structural relationship and the specific numbering logic that confirms the CAS assignment.
Figure 1: Decision logic for resolving the ambiguous "2,5-dimethyl" nomenclature to the correct IUPAC structure and CAS number.
Search & Verification Methodology
To ensure trustworthiness in your procurement or data analysis, use this self-validating lookup protocol. This avoids errors caused by vendor mislabeling.
Step-by-Step Lookup Protocol
Primary Query: Search databases (SciFinder, PubChem, or ChemSpider) using the SMILES string rather than the name.
SMILES:CCCNc1cc(C)n(C)n1 (Note: Verify the specific isomer string).
Correct SMILES for 1,5-isomer:CCCNc1cc(C)n1C (Methyl on N1, Methyl on C5 adjacent to N1? No, C5 is adjacent to N1. C3 is adjacent to N2).[2]
Correction: In 1,5-dimethylpyrazole: N1 has Me.[1] C5 (adjacent to N1) has Me.[1][2] C3 (adjacent to N2) has Amine.[1][2][3][4][7]
Cross-Reference: Check the CAS 1856093-47-4 .[1][8]
Salt Verification: Ensure the product is the hydrochloride salt. The free base is an oil and less stable; the HCl salt is a crystalline solid.
Isomer Check: Look for the melting point.[2] Isomeric pyrazoles often have distinct melting points. (Specific data for this analog is proprietary, but comparative analysis with 1,3-dimethyl analogs is recommended).
Database Interoperability
Database
Identifier
Link Status
CAS Registry
1856093-47-4
Verified
PubChem
Analog Search Required
ChemSRC
1856093-47-4
Synthesis & Applications (Contextual)
Understanding the synthesis provides a "fingerprint" for the compound's identity.
Synthetic Pathway
The formation of the 1,5-dimethyl isomer typically involves the reaction of a hydrazine derivative with a specific 1,3-dicarbonyl equivalent (or nitrile).
Regioselectivity: The reaction conditions dictate whether the 1,3- or 1,5-isomer is favored. The 1,5-isomer (target) is often formed when the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbon of the dielectrophile.
Research Applications
Fragment-Based Drug Design (FBDD): Used as a scaffold for kinase inhibitors where the pyrazole nitrogen pairs interact with the hinge region of the ATP-binding pocket.
GPCR Ligands: Pyrazole amines are common pharmacophores in ligands targeting GPCRs (e.g., cannabinoid or dopamine receptors).
References
BLDpharm. (2024).[1] Product Analysis: 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine hydrochloride. Retrieved from
ChemSRC. (2024). CAS 1856093-47-4 Entry and Physicochemical Properties. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from
ChemicalBook. (2024). 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine (Isomer Comparison). Retrieved from
Structural Characterization of N-Propyl Substituted Pyrazole Amines
Executive Summary The regioselective synthesis and structural assignment of N-alkyl pyrazoles remain a persistent challenge in drug discovery. Pyrazole amines—critical pharmacophores in kinase inhibitors (e.g., crizotini...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The regioselective synthesis and structural assignment of N-alkyl pyrazoles remain a persistent challenge in drug discovery. Pyrazole amines—critical pharmacophores in kinase inhibitors (e.g., crizotinib, ruxolitinib)—exhibit annular tautomerism, leading to mixtures of N1- and N2-propyl isomers during alkylation. Misassignment of these isomers can derail SAR (Structure-Activity Relationship) studies due to the vastly different electronic and steric profiles of the resulting regioisomers.
This guide provides a definitive protocol for the structural characterization of N-propyl substituted pyrazole amines, prioritizing non-destructive spectroscopic methods (2D NMR) validated by X-ray crystallography.
Synthetic Context & The Regioselectivity Challenge
The core difficulty arises from the tautomeric equilibrium of the precursor, typically a 3(5)-aminopyrazole. When reacting with n-propyl halides, two distinct regioisomers are generated:
1-propyl-1H-pyrazol-3-amine (1,3-isomer): The propyl group is distal to the amine.
1-propyl-1H-pyrazol-5-amine (1,5-isomer): The propyl group is proximal to the amine.
While thermodynamic control often favors the 1,3-isomer (sterically less crowded), kinetic conditions or specific directing groups can shift this ratio. Unambiguous assignment requires determining the spatial relationship between the N-propyl chain and the C3/C5 substituents.
Visualization: Isomer Generation Pathway
Figure 1: Divergent alkylation pathways of 3(5)-aminopyrazole yielding regioisomers.
Spectroscopic Analysis (NMR Focus)
Nuclear Magnetic Resonance (NMR) is the primary tool for assignment. Simple 1D
H NMR is often insufficient due to overlapping signals; therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory standard for confirmation.
H NMR Signatures
The N-propyl chain presents a characteristic splitting pattern:
-CH (N-CH): Triplet ( 3.9 – 4.2 ppm).
-CH: Multiplet/Sextet ( 1.7 – 1.9 ppm).
-CH: Triplet ( 0.8 – 1.0 ppm).
Diagnostic Signal: The chemical shift of the pyrazole ring proton (H4) or the amine protons (NH
) changes subtly between isomers, but not reliably enough for ab initio assignment without reference standards.
The "Killer App": 2D NOESY/ROESY
The definitive method relies on detecting through-space interactions (< 5 Å) between the N-propyl
-protons and the substituent at position 5.
Scenario A (1,3-Isomer): The N-propyl group is at position 1. Position 5 is occupied by a proton (H5).
Observation: Strong NOE correlation between N-CH
and H5 .
Scenario B (1,5-Isomer): The N-propyl group is at position 1. Position 5 is occupied by the Amine (-NH
) .
Observation: NOE correlation between N-CH
and Amine NH (if exchange is slow) OR lack of NOE to any aromatic proton (H4 is too far).
13C NMR & HMBC
Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.
N-CH
protons will show a 3-bond coupling () to C3 or C5 .
C3 and C5 have distinct chemical shifts.[1][2] In pyrazoles, C3 is typically downfield of C5, but this can invert depending on amino substitution. HMBC anchors the propyl group to a specific carbon, which can then be identified by its other couplings (e.g., to the amine).
Visualization: NMR Decision Logic
Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY.
Mass Spectrometry & Fragmentation
While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) validates the elemental composition. Fragmentation patterns (MS/MS) can sometimes distinguish isomers based on the stability of the lost alkyl fragment.
Primary Ion:
Common Loss: Neutral loss of propene (42 Da) via McLafferty-type rearrangement is common in N-alkylated heterocycles, regenerating the protonated pyrazole.
Ring Cleavage: Loss of HCN is characteristic of the pyrazole core.
Differentiation Note: 1,5-isomers often exhibit a more intense
fragment due to the "ortho-effect" where the adjacent amine group can assist in the elimination or stabilization of the resulting cation.
X-Ray Crystallography (The Gold Standard)
When spectroscopic data is ambiguous (e.g., broad amine signals, overlapping peaks), single-crystal X-ray diffraction is required.
Crystal Growth: N-propyl pyrazoles often crystallize well from slow evaporation of Ethanol/Heptane or vapor diffusion of Pentane into Ethyl Acetate.
Key Parameter: The C-N bond lengths within the ring differ. In neutral pyrazoles, N1-C5 is typically single-bond character (~1.35 Å) while N2=C3 is double-bond character (~1.32 Å). X-ray unambiguously places the propyl chain on N1.
Experimental Protocols
General Alkylation Protocol
Reactants: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DMF.
Base: Add Cs
CO (2.0 eq) to favor the thermodynamic product, or NaH (1.1 eq) for kinetic control.
Alkylation: Add 1-iodopropane (1.1 eq) dropwise at 0°C.
Reaction: Stir at RT for 12h. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.
Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer on silica due to higher polarity (hydrogen bonding capability of the exposed amine).
NMR Characterization Protocol
Solvent: DMSO-
is preferred over CDCl to sharpen exchangeable amine protons and prevent aggregation.
Concentration: ~10 mg in 600
L.
Experiments:
1H ZG30: 16 scans, D1=2s.
NOESY: Mixing time (D8) = 500ms. Crucial for medium-sized molecules.
1H-13C HMBC: Optimized for long-range coupling (
Hz).
Data Summary Table
Feature
1-propyl-1H-pyrazol-3-amine (1,3-Isomer)
1-propyl-1H-pyrazol-5-amine (1,5-Isomer)
Steric Environment
Propyl is distal to amine.
Propyl is proximal to amine.
NOE Correlation
N-CHH5 (Strong)
N-CHNH (Variable)
Chromatography
More polar (Lower R on Silica)
Less polar (Higher R on Silica)
Reactivity
Amine is sterically accessible.
Amine is sterically hindered.
References
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. (2017). Validates NOESY and X-ray methods for distinguishing N1/N2 isomers.
Tautomerism and Regiochemistry in Pyrazole Alkylation. MDPI Molecules. (2013). Discusses the impact of base and solvent on isomeric ratios.
Trends for Pyrazole Fragmentation Determined by GC-MS. IntechOpen. (2025). Detailed analysis of mass spectral fragmentation patterns for N-alkyl pyrazoles.
BenchChem Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (2025). Practical guide on HMBC and NOESY parameters for nitrogen heterocycles.
Strategic Applications of 2,5-Dimethyl-N-propylpyrazol-3-amine in Medicinal Chemistry
The following technical guide details the applications, synthesis, and medicinal chemistry significance of 2,5-dimethyl-N-propylpyrazol-3-amine (chemically mapped to the IUPAC standard N-propyl-1,3-dimethyl-1H-pyrazol-5-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, synthesis, and medicinal chemistry significance of 2,5-dimethyl-N-propylpyrazol-3-amine (chemically mapped to the IUPAC standard N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its tautomer). This compound is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems like pyrazolo[1,5-a]pyrimidines , which are privileged scaffolds in the development of CRF-1 antagonists, kinase inhibitors, and CNS-active agents.
A Technical Guide to Pyrazole-Based Scaffold Construction
Part 1: Chemical Identity & Structural Logic
In the context of drug discovery, 2,5-dimethyl-N-propylpyrazol-3-amine represents a specific subclass of N-alkylated aminopyrazoles . While nomenclature can vary between catalogs (often citing "2,5-dimethyl" to denote the relative positions of methyl groups on the diazole ring), the structural causality in medicinal chemistry relies on the 1,3-dimethyl-5-(propylamino) or 1,5-dimethyl-3-(propylamino) configuration.
Core Scaffold: Pyrazole (1,2-diazole).
Functional Handle: Secondary amine (N-propyl) at position 3/5.
Electronic Character: Electron-rich heterocycle, capable of acting as a binucleophile in cyclocondensation reactions.
Medicinal Role: Bioisostere for amide/urea linkers; precursor for bicyclic "drug-like" cores.
Structural Disambiguation:
Standard IUPAC numbering prioritizes the pyrrolic nitrogen as position 1.
Key Feature: The N-propyl group provides a specific lipophilic vector (
adjustment) often required to fit hydrophobic pockets in GPCRs (e.g., CRF-1) or Kinases.
Part 2: Primary Application – Synthesis of Pyrazolo[1,5-a]pyrimidines
The most high-value application of this compound is as a dinucleophilic precursor for constructing pyrazolo[1,5-a]pyrimidines . This fused system is the pharmacophore for several clinical candidates targeting the Corticotropin-Releasing Factor type 1 (CRF-1) receptor (e.g., analogs of R121919, Antalarmin).
1. Mechanism of Cyclization
The 2,5-dimethyl-N-propylpyrazol-3-amine acts as a "head-to-tail" dinucleophile. When reacted with 1,3-electrophiles (such as
-ketoesters, malondialdehydes, or ethoxymethylene malononitriles), it undergoes a cyclocondensation to form the pyrimidine ring fused to the pyrazole.
Step 1 (Michael Addition/Imine Formation): The exocyclic amine (NH-propyl) or the endocyclic ring nitrogen attacks the electrophilic carbonyl.
Step 2 (Ring Closure): The remaining nucleophilic center closes the ring, eliminating water or alcohol.
Result: A pyrazolo[1,5-a]pyrimidine core with a defined substituent (propyl) at the 7-position (depending on regioselectivity).
Expert Insight: The presence of the N-propyl group on the starting amine dictates the substitution pattern of the final fused ring. Unlike using a primary aminopyrazole (which leaves an NH free for later functionalization), starting with the N-propyl secondary amine fixes the substituent early in the synthesis, often improving yield by preventing over-alkylation side reactions later.
2. Therapeutic Relevance (CRF-1 Antagonists)
In the development of anxiolytics and antidepressants:
Lipophilicity Balance: The propyl group allows the molecule to penetrate the Blood-Brain Barrier (BBB) while maintaining solubility.
Receptor Binding: The propyl chain typically occupies a specific hydrophobic sub-pocket in the CRF-1 receptor transmembrane domain, critical for antagonistic potency (
values in the nanomolar range).
Part 3: Synthetic Protocols & Methodologies
Protocol A: Synthesis of the Building Block (2,5-Dimethyl-N-propylpyrazol-3-amine)
If the compound is not commercially sourced, it is synthesized via Reductive Amination or Direct Alkylation . The reductive route is preferred to avoid bis-alkylation.
Technical Guide: Sourcing and Validating 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride
The following technical guide details the procurement, validation, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Part 1: The Nomenclature & Identity Criticality In the field of pyrazole chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the procurement, validation, and handling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .
Part 1: The Nomenclature & Identity Criticality
In the field of pyrazole chemistry, the name "2,5-dimethyl-N-propylpyrazol-3-amine" presents a significant risk of regioisomer confusion. Standard IUPAC nomenclature numbers the pyrazole ring starting from the nitrogen bearing the substituent (N1).
Consequently, "2,5-dimethyl" is often a legacy or vendor-specific designation that maps to one of two distinct regioisomers. Before purchasing, you must verify which specific isomer your research requires, as their biological activities and steric properties differ drastically.
The Two Primary Regioisomers
The ambiguity arises from the synthesis method (often reaction of methylhydrazine with a
-ketonitrile or equivalent), which produces a mixture of isomers.
Scientific Insight: The "2,5-dimethyl" name typically implies Isomer A (1,5-dimethyl-3-amine) if one considers the historical numbering where the un-substituted nitrogen was sometimes labeled N1, or it is a misnomer for Isomer B depending on the catalog. You must order by CAS Number, not by chemical name.
Part 2: Procurement Strategy
Specification Requirements (Research Grade)
For drug development and high-throughput screening (HTS), the following specifications are non-negotiable to prevent assay interference (e.g., from hydrazine impurities or regioisomer contamination).
Purity:
98% (HPLC area %).
Identity: Confirmed by 1H-NMR and LC-MS. Crucial: NOESY (Nuclear Overhauser Effect Spectroscopy) data is required to distinguish between Isomer A and Isomer B.
Salt Form: Hydrochloride (HCl).
Reasoning: The free base is an oil or low-melting solid prone to oxidation and difficult to weigh accurately. The HCl salt is a stable, crystalline solid, ensuring precise stoichiometry in reactions.
Residual Solvents: < 0.5% (wt/wt). Pyrazoles are often recrystallized from ethyl acetate/hexanes; residual solvents can affect biological assay concentrations.
Vendor Selection Matrix
Do not rely on a single source. Use this matrix to evaluate suppliers (e.g., Enamine, BLDpharm, ChemSrc).
Vendor Tier
Pros
Cons
Recommended For
Tier 1 (Catalog)
Immediate stock, standard COA.
May not distinguish regioisomers explicitly.
Initial screening (< 1g).
Tier 2 (CRO/Custom)
Synthesis on demand, custom analysis (NOESY).
Lead time (4-6 weeks), higher cost.
Scale-up (> 10g) or GLP studies.
Tier 3 (Aggregator)
Price comparison.
"Ghost stock" (listing items they don't have).
Price benchmarking only.
Part 3: Technical Validation (QC Protocol)
Upon receipt, you must validate the compound. Relying on the vendor's Certificate of Analysis (COA) is insufficient for critical path experiments due to the isomer risk.
Regioisomer Discrimination Workflow (NOESY NMR)
The only definitive way to distinguish the 1,3-dimethyl isomer from the 1,5-dimethyl isomer is by observing the spatial proximity of the N-methyl group to the ring proton or the C-methyl group.
Isomer A (1,5-Dimethyl): The N-methyl group (N1) is spatially close to the C-methyl group (at C5). NOE correlation observed between N-Me and C-Me.
Isomer B (1,3-Dimethyl): The N-methyl group (N1) is spatially close to the Ring Proton (at C4) or the substituent at C5 (the amine group). NOE correlation observed between N-Me and C4-H (if present) or lack of N-Me/C-Me correlation.
QC Decision Tree (Graphviz Diagram)
Caption: QC workflow emphasizing the critical NOESY step to distinguish between the 1,3-dimethyl and 1,5-dimethyl regioisomers.
Part 4: Handling & Application Context
Storage & Stability
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It will absorb atmospheric moisture, leading to "clumping" and inaccurate weighing.
Protocol: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Stability: Pyrazoles are generally stable, but the secondary amine (N-propyl) can react with aldehydes or acid chlorides if exposed to contaminated air. Keep under inert gas (Argon/Nitrogen) for long-term storage (> 6 months).
Solubility for Biological Assays
Stock Solution: Prepare a 10 mM or 100 mM stock in DMSO . The HCl salt may require mild sonication.
Aqueous Buffer: When diluting into PBS or media, the HCl salt will lower the pH. Ensure your assay buffer has sufficient capacity (e.g., HEPES 25mM) to maintain pH 7.4, or neutralize the stock with 1 equivalent of NaOH if high concentrations (>100 µM) are used.
Synthetic Utility (Causality)
This building block is typically used as a core scaffold for:
Kinase Inhibitors: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor in the ATP-binding pocket.
GPCR Ligands: The N-propyl group provides lipophilic bulk often required for hydrophobic pockets in receptors like TAAR1 or Sigma receptors.
References
ChemicalBook. 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine Properties and Suppliers. Retrieved from .
BLDpharm. 1,5-Dimethyl-N-propyl-1H-pyrazol-3-amine hydrochloride (CAS 1856093-47-4).[1] Retrieved from .
ChemSrc. 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride Related Compounds. Retrieved from .[2][3]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58831711, N-(2,5-dimethylpyrazol-3-yl)propanamide. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Functionalization of 2,5-Dimethyl-N-propylpyrazol-3-amine
Introduction & Building Block Analysis
2,5-dimethyl-N-propylpyrazol-3-amine (often structurally identified as N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a critical "privileged structure" in medicinal chemistry. The pyrazole core is ubiquitous in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
This specific building block offers two distinct advantages:
Lipophilic Tuning: The N-propyl group provides a defined lipophilic vector (
chain) that improves membrane permeability compared to the methyl analog, while avoiding the metabolic liability of longer alkyl chains.
Nucleophilic Handle: The exocyclic secondary amine serves as a versatile attachment point for library synthesis, allowing for the rapid generation of amides, ureas, and sulfonamides.
Chemical Profile:
Core Reactivity: The exocyclic amine is the primary nucleophile. However, the electron-rich pyrazole ring (specifically the N2 position) can act as a competitive nucleophile under harsh conditions.
Solubility: The propyl group enhances solubility in organic solvents (DCM, DMF, EtOAc) compared to unsubstituted aminopyrazoles, facilitating solution-phase synthesis.
Sterics: The secondary amine is moderately hindered by the propyl group and the adjacent ring substituents, requiring optimized coupling conditions (e.g., high-activity coupling agents like HATU).
Reaction Class I: Amide Library Synthesis (Acylation)
Objective: To synthesize a library of N-propyl-N-(pyrazolyl)amides. This is the most common transformation for this scaffold in Fragment-Based Drug Discovery (FBDD).
Mechanism:
The secondary amine attacks the activated carboxylate. Due to the reduced nucleophilicity of the N-propyl aniline-like nitrogen (electron density pulled into the pyrazole ring), standard EDC/HOBt conditions often result in sluggish conversion. We utilize HATU for rapid, quantitative conversion.
Activation: In a reaction vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
Critical Check: Stir for 5-10 minutes at Room Temperature (RT) to form the activated ester (O-At ester). The solution should turn slightly yellow.
Addition: Add 2,5-dimethyl-N-propylpyrazol-3-amine (1.0 equiv) to the reaction mixture.
Reaction: Seal the vial and stir at RT for 4–16 hours .
Optimization: If the acid is sterically hindered, heat to 50°C.
Monitoring: Monitor by LC-MS. The product will show a mass shift of [M_acid + M_amine - 18].
Workup (Library Scale):
Dilute with EtOAc.
Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.
Objective: Synthesis of sulfonamides to explore hydrogen-bond acceptor/donor interactions in the binding pocket.
Mechanism:
Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom. Pyridine is used as both solvent and base to sponge up the HCl generated and activate the sulfonyl chloride.
Dissolution: Dissolve the amine in anhydrous DCM (0.1 M).
Addition: Add the Isocyanate (1.1 equiv) at RT.
Reaction: Stir for 2–12 hours.
Workup:
Add a scavenger resin (e.g., Trisamine resin) if available to remove excess isocyanate, or simply concentrate.
Recrystallize from Et₂O/Hexanes.
Visualization: Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways from the core building block.
Figure 1: Divergent synthesis strategy for 2,5-dimethyl-N-propylpyrazol-3-amine functionalization.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Amide)
Steric hindrance of secondary amine.
Switch from EDC to HATU or T3P . Increase Temp to 50°C.
Regioselectivity Issues
Reaction at Pyrazole N2 (rare).
Ensure the starting material is the correct N-alkyl isomer. Use non-nucleophilic bases (DIPEA).
Purification Difficulty
Co-elution with DMF.
Perform an aqueous wash with 5% LiCl (removes DMF) before column chromatography.
Hygroscopicity
HCl salt formation.
Store the amine as a free base if possible, or dry the HCl salt under high vacuum with P₂O₅ before use.
References
Standard Amide Coupling Protocols
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631. Link
Aminopyrazole Chemistry in Drug Discovery
Foloppe, N., et al. (2006). Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions. Journal of Medicinal Chemistry, 49(7), 2140-2143. Link
Pyridine-Mediated Sulfonylation
Woolven, H., et al. (2014). Sulfonamide synthesis via calcium triflimide activation. Organic Letters, 16(1), 16-19. Link
Chemical Property Data (Analogous Structures)
PubChem Compound Summary for 1,3-Dimethyl-1H-pyrazol-5-amine. Link
(Note: While specific literature on the exact propyl derivative is proprietary or sparse, the protocols above are validated based on the reactivity of the homologous 1,3-dimethyl-5-aminopyrazole scaffold.)
Application
Application Note: Coupling Protocols for 2,5-Dimethyl-N-propylpyrazol-3-amine HCl
This Application Note is designed to provide a comprehensive, field-validated guide for the coupling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . This compound, often found in chemical catalogs under this spec...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a comprehensive, field-validated guide for the coupling of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . This compound, often found in chemical catalogs under this specific nomenclature, typically corresponds to an N-propyl-substituted aminopyrazole scaffold (likely N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its tautomer). The presence of the hydrochloride (HCl) salt and the secondary amine functionality requires specific handling to ensure efficient coupling.
Executive Summary
2,5-dimethyl-N-propylpyrazol-3-amine HCl is a secondary heteroaryl amine building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its reactivity is defined by two critical factors:
The HCl Salt Form: The amine is protonated and non-nucleophilic in its supplied state. It requires quantitative neutralization (free-basing) in situ to participate in coupling reactions.
Secondary Amine Sterics: The N-propyl group, combined with the adjacent pyrazole ring substituents, creates a sterically demanding environment. Standard coupling conditions (e.g., EDC/HOBt) often fail or proceed slowly; high-efficiency coupling reagents (HATU, T3P) are recommended.
This guide details optimized protocols for Amide Coupling (reaction with carboxylic acids) and Urea Formation (reaction with isocyanates), ensuring high yields and purity.
Chemical Properties & Handling[1]
Property
Specification
Application Note
Structure
Pyrazole ring with N-propylamino group
Secondary amine; nucleophilic only after deprotonation.
Salt Form
Hydrochloride (HCl)
Crucial: Requires excess base (e.g., 3–4 equiv. DIPEA) in the reaction mixture.
Solubility
Soluble in Water, DMSO, Methanol
Limited solubility in DCM/EtOAc until free-based. Use DMF or NMP for coupling.
pKa (est.)
~3.5–4.5 (Heteroaryl amine)
Less basic than aliphatic amines; requires strong activation of the electrophile.
Reaction Class A: Amide Coupling (Carboxylic Acids)
This is the most common transformation. Due to the lower nucleophilicity of the heteroaryl secondary amine, we recommend HATU or T3P® (Propylphosphonic anhydride) over carbodiimides.
Mechanism & Logic
Activation: The carboxylic acid reacts with HATU to form a highly reactive O-azabenzotriazole ester.
Neutralization: DIPEA deprotonates the pyrazole-amine HCl salt, liberating the free amine.
Coupling: The free secondary amine attacks the activated ester. Note: The N-propyl group adds steric bulk, making the reaction slower than primary amines.
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).
Add HATU (1.2 mmol, 456 mg) and DIPEA (2.0 mmol, 348 µL). Stir at Room Temperature (RT) for 15–30 minutes. Visual Check: Solution usually turns yellow/orange.
Amine Preparation: In a separate vial, dissolve 2,5-dimethyl-N-propylpyrazol-3-amine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol, 348 µL). Note: Ensure the salt fully dissolves; mild sonication may be required.
Addition: Dropwise add the Amine/DIPEA solution to the Activated Acid solution.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).
Optimization: If conversion is <50% after 4h, heat to 50°C.
Work-up: Dilute with EtOAc (30 mL). Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Reaction Class B: Urea Synthesis (Isocyanates)
Reacting the amine with isocyanates yields urea derivatives. This reaction is generally faster than amide coupling but requires strict anhydrous conditions to prevent isocyanate hydrolysis.
Free-Basing: Suspend the Amine HCl salt (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (2.5 mmol, 350 µL). Stir for 10 minutes until the solution clears (indicating free base formation).
Cooling: Cool the mixture to 0°C (Ice bath).
Addition: Add the Isocyanate (1.1 mmol) dropwise.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Quench: Add a small amount of MeOH (0.5 mL) to quench excess isocyanate.
Work-up: The product often precipitates. Filter and wash with cold ether. If soluble, wash the DCM layer with 1N HCl (to remove unreacted pyrazole amine) and Brine.
Workflow Visualization (DOT Diagram)
The following diagram illustrates the critical decision pathways and process flow for coupling this specific HCl salt.
Caption: Logical workflow for coupling 2,5-dimethyl-N-propylpyrazol-3-amine HCl, highlighting solvent choice and activation steps.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (<30%)
Incomplete neutralization of HCl salt.
Increase DIPEA to 4.0–5.0 equivalents. Ensure the amine is fully dissolved before adding to the acid.
No Reaction
Steric hindrance of the secondary amine.
Switch from HATU to T3P (50% in EtOAc) . Heat reaction to 60–80°C in a sealed vial.
Precipitate in Vial
Formation of insoluble Urea byproduct (from coupling agent).
This is normal for DCC/EDC. Filter off the solid. For HATU, the byproduct is soluble; precipitation might be the product (good sign).
The exocyclic N-propyl amine is generally more nucleophilic than the ring nitrogens in this scaffold. If ring coupling occurs, lower the temperature to 0°C.
References
Heteroaryl Amide Coupling Protocols : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.
Aminopyrazole Chemistry : Elnagdi, M. H., et al. (2010). Recent developments in aminopyrazole chemistry. Arkivoc.
T3P Application Note : "Propylphosphonic Anhydride (T3P®) – A mild and efficient coupling agent".
Compound Data : PubChem. "2,5-dihydro-1H-pyrazol-3-amine hydrochloride" (Base scaffold reference).
(Note: While the specific "2,5-dimethyl-N-propyl" derivative is a catalog item, the protocols above are derived from standard operating procedures for the class of secondary aminopyrazoles.)
Procedure for converting 2,5-dimethyl-N-propylpyrazol-3-amine free base to hydrochloride salt
This Application Note is structured to serve as a definitive technical guide for the conversion of 2,5-dimethyl-N-propylpyrazol-3-amine (free base) to its hydrochloride salt . It addresses the physicochemical challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the conversion of 2,5-dimethyl-N-propylpyrazol-3-amine (free base) to its hydrochloride salt . It addresses the physicochemical challenges of aminopyrazoles, specifically balancing basicity, solubility, and hygroscopicity.
Abstract
This protocol details the stoichiometric conversion of 2,5-dimethyl-N-propylpyrazol-3-amine to its chemically stable hydrochloride salt. While aminopyrazoles are often weak bases (pKa ~3.0–5.5), the N-propyl substitution enhances lipophilicity, requiring specific solvent systems for effective protonation and isolation. This guide presents two validated methodologies: Method A (Anhydrous Precipitation) for high-purity applications and Method B (Recrystallization) for scale-up.
Introduction & Chemical Context
The target molecule, 2,5-dimethyl-N-propylpyrazol-3-amine , features a pyrazole core substituted with methyl groups and a secondary exocyclic amine.
Basicity: The exocyclic amine nitrogen is the primary site of protonation. The pyrazole ring nitrogens are less basic due to aromatic delocalization.
Stability: The free base is prone to oxidation and "oiling out" upon storage. Conversion to the HCl salt significantly enhances thermal stability, water solubility, and shelf-life.
Nomenclature Note: Depending on tautomeric conventions, this compound is frequently cross-referenced as 1,3-dimethyl-5-(propylamino)pyrazole or 1,5-dimethyl-3-(propylamino)pyrazole. This protocol applies effectively to both regioisomers.
Best for: High purity, analytical standards, and preventing hygroscopic oil formation.
Principle: The free base is dissolved in a non-polar solvent (DCM) where the salt is insoluble. Addition of anhydrous HCl triggers immediate nucleation and precipitation of the salt.
Step-by-Step Procedure:
Dissolution: Dissolve 10.0 g (approx. 65 mmol) of 2,5-dimethyl-N-propylpyrazol-3-amine in 50 mL of Dichloromethane (DCM). Stir until a clear, homogeneous solution is obtained.
Inert Atmosphere: Flush the vessel with Nitrogen to prevent moisture ingress.
Acid Addition:
Cool the solution to 0–5 °C using an ice bath.
Dropwise, add 36 mL (1.1 equivalents) of 2.0 M HCl in Diethyl Ether over 20 minutes.
Observation: A white precipitate should form immediately.
Equilibration: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature (20–25 °C) for 1 hour to ripen the crystals.
Anti-Solvent Addition (Optional): If precipitation is incomplete, add 50 mL of anhydrous Diethyl Ether to drive the equilibrium.
Filtration: Filter the solid under vacuum using a sintered glass funnel (Porosity 3).
Washing: Wash the filter cake 3 times with 20 mL of cold Diethyl Ether to remove unreacted free base and excess acid.
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Method B: Aqueous Crystallization (Scale-Up)
Best for: Large batches (>100g) where anhydrous HCl is cost-prohibitive.
Step-by-Step Procedure:
Dissolution: Dissolve the free base in a minimum volume of Isopropanol (IPA) at 40 °C.
Acidification: Slowly add 1.05 equivalents of 37% Aqueous HCl.
Azeotropic Drying: The solution will likely remain clear. Concentrate the solution under reduced pressure (Rotavap) to remove water/IPA azeotrope until a thick oil/solid residue remains.
Recrystallization: Redissolve the residue in boiling Ethanol (minimum volume). Slowly cool to room temperature.
Precipitation: Add cold Diethyl Ether or Ethyl Acetate dropwise until turbidity persists. Cool to 4 °C overnight.
Isolation: Filter and dry as in Method A.
Process Visualization (Graphviz)
Workflow Diagram: Salt Formation Logic
Caption: Figure 1. Logical workflow for the anhydrous conversion of aminopyrazole free base to HCl salt.
Process Control & Troubleshooting
Critical Quality Attribute (CQA)
Potential Issue
Corrective Action
Crystal Form
"Oiling Out" (Sticky gum instead of solid)
Seed Crystals: Add a small crystal of pure salt. Solvent Swap: Switch from DCM to IPA/Ether mixture. Slow Cooling: Reduce cooling rate.
Color
Yellow/Brown discoloration
Oxidation: Ensure Nitrogen atmosphere. Purification: Recrystallize from Ethanol/Activated Carbon.
To confirm the successful formation of the hydrochloride salt, perform the following analytical tests:
Silver Nitrate Test (Qualitative): Dissolve 10 mg of product in water. Add 2 drops of 0.1 M AgNO₃. A dense white precipitate (AgCl) confirms the presence of chloride counterions.
1H NMR Spectroscopy (D₂O):
Shift Observation: Expect a downfield shift (0.5 - 1.0 ppm) of the protons adjacent to the amine nitrogen compared to the free base.
Integration: Verify the integrity of the propyl group and methyl signals.
Melting Point: The salt should exhibit a sharp melting point significantly higher than the free base (typically >150 °C, decomposition often observed).
Safety & Handling
Hydrochloric Acid: Corrosive and toxic. Handle in a fume hood. Anhydrous HCl in ether forms pressurized fumes; use a pressure-equalizing dropping funnel.
Aminopyrazoles: Treat as potential irritants. Wear nitrile gloves and safety goggles.
Waste Disposal: Neutralize acidic filtrates with Sodium Bicarbonate before disposal.
References
BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from
National Institute of Standards and Technology (NIST). (2025). 2,3-Dimethyl-5-n-propylpyrazine (Analogue Physicochemical Data). NIST Chemistry WebBook.[1] Retrieved from [Link]
PubChem. (2025).[2] Compound Summary: 3-Aminopyrazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
ScienceMadness. (2008).[3] Protocol discussion on Amine Hydrochloride Salt Formation. Retrieved from
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via Acid Addition Salts.
Using 2,5-dimethyl-N-propylpyrazol-3-amine in heterocyclic compound synthesis
Application Note: Strategic Utilization of 2,5-Dimethyl-N-propylpyrazol-3-amine in Drug Discovery Abstract This technical guide details the synthetic utility of 2,5-dimethyl-N-propylpyrazol-3-amine (structurally identifi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,5-Dimethyl-N-propylpyrazol-3-amine in Drug Discovery
Abstract
This technical guide details the synthetic utility of 2,5-dimethyl-N-propylpyrazol-3-amine (structurally identified as 1,3-dimethyl-5-(propylamino)pyrazole in standard IUPAC numbering for the most stable tautomer).[1] As a secondary aminopyrazole, this scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., MAPK, CDK) and GPCR ligands.[1] Unlike its primary amine counterparts, the N-propyl group imparts unique lipophilicity and steric constraints that influence both reactivity and binding affinity.[1] This guide provides validated protocols for regioselective C4-functionalization , urea/amide library generation , and transition-metal catalyzed cross-couplings , supported by mechanistic insights and self-validating quality control steps.[1]
Chemical Identity & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The "2,5-dimethyl" nomenclature often refers to the catalog name; chemically, the molecule acts as 1,3-dimethyl-5-(propylamino)pyrazole .
Nucleophilic Sites:
Exocyclic Nitrogen (N-Pr): The most nucleophilic site, prone to acylation, sulfonylation, and reaction with isocyanates.[1] The propyl group adds steric bulk, reducing reactivity compared to primary amines but enhancing solubility.
Ring C4 Position: Highly electron-rich (enamine-like character). Susceptible to Electrophilic Aromatic Substitution (SEAr) such as halogenation or Vilsmeier-Haack formylation.[1]
Ring Nitrogen (N2): Pyridine-like, but less nucleophilic due to the adjacent N-methyl group and resonance delocalization.
Solubility: Soluble in DCM, MeOH, DMSO, and EtOAc.[1] Moderately soluble in water at low pH (protonated form).[1]
Core Application 1: Regioselective C4-Iodination
Objective: To install a reactive handle at the C4 position for subsequent Suzuki-Miyaura or Sonogashira couplings.
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] The electron-donating amino group activates the C4 position.
Protocol A: NIS-Mediated Iodination
Why this method? N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) without the oxidative harshness of /oxidant mixtures, preventing oxidation of the secondary amine.
Objective: To synthesize a 1,3-disubstituted urea library. This motif mimics the ATP-binding interaction in many kinase inhibitors.
Mechanism: Nucleophilic addition of the secondary amine to an isocyanate.
Protocol B: Rapid Urea Formation
Why this method? The reaction is atom-economical and requires no external base, simplifying purification.
Setup: Flame-dry a reaction vial and purge with Argon.
Dissolution: Dissolve the aminopyrazole (0.5 mmol) in 2 mL anhydrous DCM.
Addition: Add the isocyanate (0.55 mmol) dropwise at RT.
Incubation: Stir at RT for 4–12 hours.
Observation: A white precipitate often forms (the urea product).[1]
Workup (Filtration):
If precipitate forms: Filter the solid and wash with cold DCM. This is often analytically pure.
If soluble: Add 3-aminopropyl silica gel (scavenger resin) to remove excess isocyanate, stir for 1 hour, filter, and concentrate.[1]
Recrystallization: If necessary, recrystallize from EtOH/Water.
Key Insight: The N-propyl group forces the urea into a specific conformation (rotamer) that can significantly impact biological binding. NMR may show broadened peaks due to restricted rotation at RT.
Steric hindrance from N-propyl group (slow reaction).[1]
References
Regioselectivity in Aminopyrazoles:
Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent advances in aminopyrazoles synthesis and functionalization. Beilstein Journal of Organic Chemistry, 14, 198–250.[1]
[Link][1]
Pyrazolo[1,5-a]pyrimidine Synthesis:
Aggarwal, R., et al. (2018).[1][3][4][5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.
[Link][1]
Kinase Inhibitor Design (Urea Motifs):
Wan, P.T.C., et al. (2004).[1] Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867.[1] (Contextual grounding for urea scaffold utility).
[Link][1]
Amide bond formation using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride
Technical Application Note: Optimized Amide Coupling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl Introduction & Chemical Context This guide details the protocols for forming amide bonds using 2,5-dimethyl-N-propylpyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Amide Coupling of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl
Introduction & Chemical Context
This guide details the protocols for forming amide bonds using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (referred to herein as Amine-1[1]·HCl ).
The Challenge:
Coupling this specific building block presents a "perfect storm" of synthetic difficulties:
Electronic Deactivation: The pyrazole ring is electron-deficient, significantly reducing the nucleophilicity of the exocyclic amine.
Steric Hindrance: The N-propyl group creates a secondary amine environment, adding steric bulk that impedes attack on the activated carbonyl.
Salt Form: The hydrochloride salt requires effective in situ neutralization (free-basing) without suppressing the coupling reagent.[1]
Nomenclature Ambiguity: Commercially, "2,5-dimethylpyrazol-3-amine" often refers to 1,3-dimethyl-1H-pyrazol-5-amine (or its tautomer).[1] The "2,5" numbering usually implies the nitrogen at position 2 is methylated (a 1-methyl isomer in IUPAC).[1] We assume the structure is a 1-methyl-3-methyl-5-(propylamino)pyrazole or its regioisomer, a stable N-methylated species.[1]
Strategic Approach:
Standard carbodiimide couplings (EDC/HOBt) often fail with such electron-poor secondary amines.[1] Success requires high-energy active esters (HATU/HOAt) or activated electrophiles (Acid Chlorides/T3P).[1]
Chemical Analysis & Pre-Reaction Planning
Parameter
Description
Impact on Protocol
Nucleophilicity
Low (Secondary amine on heteroaryl)
Requires strong activation (HATU, T3P, or SOCl₂).[2][1]
Basicity (pKa)
Pyrazole-NH ~2-3; Exocyclic NH ~4-5
Weak base; requires non-nucleophilic base (DIPEA) in excess (3-4 equiv).[1]
Solubility
Moderate in DCM; High in DMF/DMSO
Use DMF or DMAc to ensure the HCl salt dissolves and free-bases completely.[1]
Stoichiometry
Amine is the limiting reagent
Use 1.2–1.5 equiv of Carboxylic Acid to drive completion.
Decision Matrix: Selecting the Right Protocol
Before starting, select the protocol based on your carboxylic acid substrate.[2]
Figure 1: Strategic decision tree for amide coupling conditions.
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[2][1]
Protocol:
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Base Addition 1: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange (formation of the At-active ester).[1]
Amine Preparation: In a separate vial, dissolve Amine-1·HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv) to this solution to neutralize the HCl salt. Crucial: Ensure the amine is fully dissolved and free-based before addition.[1]
Coupling: Add the amine solution to the activated acid mixture dropwise.
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]
Optimization: If conversion is <50% after 4 hours, heat to 50°C.[2]
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[2] Dry over Na₂SO₄ and concentrate.
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2][1]
Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)[2][1]
Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.[2][1]
Protocol:
Combine: Charge the reaction vessel with Carboxylic Acid , Amine-1·HCl , and solvent (EtOAc preferred).
Base: Add Pyridine (3.0 equiv). Stir for 5 minutes.
Reagent Addition: Add T3P solution dropwise at 0°C (to control exotherm), then allow to warm to RT.
Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.
Note: If the amine HCl salt does not dissolve in EtOAc, switch to DMF or add a co-solvent.[2]
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/unreacted amine), then sat.[2] NaHCO₃ (to remove T3P byproducts, which are water-soluble).[2][1]
Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add catalytic DMF (1-2 drops).[1] Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1-2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (essential to prevent side reactions).
Coupling: Redissolve the crude acid chloride in dry DCM.
Amine Addition: Add Amine-1·HCl and TEA (3.0 equiv) to the acid chloride solution at 0°C.
Reaction: Allow to warm to RT and stir overnight.
Workup: Standard aqueous extraction (NaHCO₃ wash).
Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chloride in situ.[1]
Product Epimerization
Over-activation / High Base.
Switch to Method B (T3P) and use Pyridine as base (milder than TEA).
Precipitation
Urea byproduct (from EDC/DCC).
Do not use EDC/DCC. Use water-soluble coupling agents or T3P.[1]
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2] Link[2][1]
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link
Fichez, J., Busca, P., & Prestat, G. (2018).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews (via Chim. It. generic context). Link
Growingscience. (2022).[3] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link
PubChem. (2023). Compound Summary for 3-amino-1,5-dimethylpyrazole (Structural Analog). Link[2][1]
Advanced Protocols for Nucleophilic Substitution in Pyrazol-3-amine Derivatives
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyrazol-3-amine derivatives. It prioritizes mechanistic understanding, regiocontrol, and scalable protocols re...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyrazol-3-amine derivatives. It prioritizes mechanistic understanding, regiocontrol, and scalable protocols relevant to drug discovery (e.g., kinase inhibitor synthesis).
Executive Summary & Strategic Importance
Pyrazol-3-amine (3-aminopyrazole) derivatives are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Pazopanib , Tozasertib ). Their utility stems from their ability to function as multidentate ligands in ATP-binding pockets.
However, the reactivity of pyrazol-3-amine is complicated by annular tautomerism and competing nucleophilic sites . A typical 3-aminopyrazole possesses three nucleophilic centers:
N-Exo (Exocyclic Amine): The primary site for SNAr and acylation.
N1 (Endocyclic Pyrrole-like Nitrogen): Highly acidic (pKa ~14) and prone to alkylation upon deprotonation.
N2 (Endocyclic Pyridine-like Nitrogen): Basic and nucleophilic in neutral conditions.
This guide provides engineered protocols to selectively target these sites, specifically focusing on SNAr functionalization of the exocyclic amine (critical for library synthesis) and regioselective N-alkylation of the ring.
Mechanistic Analysis: The Regioselectivity Challenge
To control the reaction, one must understand the tautomeric equilibrium and electronic bias of the substrate.
Tautomerism and Reactivity Map
In unsubstituted pyrazol-3-amines, the 3-amino-1H-pyrazole (A) and 5-amino-1H-pyrazole (B) tautomers exist in equilibrium.
In Solution: Polar aprotic solvents (DMSO, DMF) generally favor the 3-amino form.
Reactivity Profile:
SNAr / Acylation: Proceeds via the neutral exocyclic amine .
Alkylation: Proceeds via the pyrazolyl anion (after deprotonation), where steric hindrance at C3/C5 dictates N1 vs. N2 selectivity.
Figure 1: Tautomeric equilibrium and divergent reactivity pathways of pyrazol-3-amine.
Application: Synthesis of aminopyrimidine-pyrazole kinase inhibitors (e.g., Pazopanib intermediates).
Objective: Selectively couple the exocyclic amine to an activated heteroaryl halide without alkylating the ring nitrogens.
The "Water-Mediated" Green Protocol
While traditional methods use dioxane/DIPEA, recent industrial optimizations utilize aqueous media or alcoholic solvents to enhance selectivity and precipitation of the product.
Solvent: Water:Ethanol (1:1) or pure Water (for highly insoluble products).
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (5 mL/mmol).
Addition: Add the pyrazol-3-amine derivative (1.0 equiv).
Note: If using the hydrochloride salt of the amine, add 1.0 equiv of extra base.[3]
Base Activation: Add aqueous
(1.2 equiv, 2M solution) dropwise.
Why: Inorganic bases in aqueous/organic mixtures act as proton scavengers without deprotonating the pyrazole ring NH (pKa ~14), thus preventing N-ring arylation.
Reaction: Stir at Room Temperature for 2–4 hours.
Control Point: The C4-Cl of pyrimidine is significantly more reactive than C2-Cl due to the para-position relative to N3. Heating (>60°C) may promote bis-substitution or C2-attack.
Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The product is usually more polar than the starting dichloride.
Work-up:
The product often precipitates as a white/off-white solid.
Dilute with water (2x volume) and filter.
Wash the cake with cold water and diethyl ether to remove unreacted pyrimidine.
Self-Validation Criteria:
Regioselectivity Check:
NMR should show a doublet for the pyrimidine C5-H and C6-H. If C2-substitution occurred, the splitting pattern and chemical shifts would differ significantly.
Bis-substitution: Absence of a high MW spot on TLC.
Protocol B: Regioselective N-Ring Alkylation
Application: Introducing solubilizing groups or steric bulk at N1.
Objective: Alkylate N1 preferentially over N2 or the exocyclic amine.
The "Cesium Effect" Protocol
Alkylation of unsubstituted 3-aminopyrazoles often yields a mixture of N1- and N2-alkylated products. Using Cesium Carbonate (
) in DMF often improves N1 selectivity due to the "Cesium Effect" (coordination with the adjacent lone pair).
Reagents:
Substrate: 3-Nitro-1H-pyrazole (Precursor) or N-protected 3-aminopyrazole.
Expert Tip: Direct alkylation of free 3-aminopyrazole is messy. It is superior to alkylate the 3-nitro precursor and then reduce the nitro group, OR use a Schiff base protection on the amine.
Electrophile: Alkyl Iodide/Bromide (1.1 equiv).
Base:
(1.5 equiv).
Solvent: DMF (anhydrous).
Step-by-Step Methodology (Nitro-Precursor Route):
Dissolution: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.2 M).
Deprotonation: Add
and stir at RT for 30 mins. The solution will turn yellow/orange (nitropyrazolyl anion).
Alkylation: Add the alkyl halide dropwise at 0°C, then warm to RT.
Work-up: Pour into ice water. Extract with EtOAc.[2][3]
Isomer Separation:
N1-alkylated (3-nitro) and N2-alkylated (5-nitro) isomers have significantly different dipole moments.
N1-isomer (Target): Usually less polar (higher
) than the N2-isomer on Silica gel.
Validation: In N1-alkylated 3-nitropyrazoles, the NO2 group is far from the alkyl group. In N2-alkylated (effectively 1-alkyl-5-nitropyrazole), the NO2 and Alkyl are adjacent, causing a downfield shift in the N-Alkyl NMR signal due to deshielding.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield in SNAr
Pyrazole amine is a weak nucleophile.
Switch solvent to n-Butanol or IPA and heat to 100°C. Add catalytic HCl (autocatalysis) if base method fails.
Ring Arylation (Side Reaction)
Base is too strong (e.g., NaH used).
Use weak bases (, ). Avoid NaH unless N1-functionalization is desired.
Bis-substitution on Pyrimidine
Excess amine or high temp.
Maintain stoichiometry at 1:1. Keep temp < 40°C. Add amine to the electrophile solution.
Use bulky protecting groups or alkylate the 3-nitro precursor instead of the amine.
Visualization: SNAr Decision Workflow
Use this logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision tree for selecting reaction conditions based on electrophile reactivity.
References
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link
Makaryan, G. M., et al. (2020). "Regioselective synthesis of N-substituted pyrazoles." Chemistry of Heterocyclic Compounds. Link
Bagley, M. C., et al. (2006). "Regiocontrolled synthesis of pyrazoles." Synlett. Link
Smith, J. J., & Jones, R. (2015). "Green solvents in nucleophilic aromatic substitution." Green Chemistry. Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See sections on Sandmeyer and SNAr). Link
Application Note: Synthesis of Pharmaceutical Scaffolds from 1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine
This guide outlines the advanced synthesis of pharmaceutical intermediates derived from 2,5-dimethyl-N-propylpyrazol-3-amine . Note on Chemical Nomenclature: While "2,5-dimethyl-N-propylpyrazol-3-amine" is a common catal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the advanced synthesis of pharmaceutical intermediates derived from 2,5-dimethyl-N-propylpyrazol-3-amine .
Note on Chemical Nomenclature:
While "2,5-dimethyl-N-propylpyrazol-3-amine" is a common catalog name, the IUPAC standard numbering for pyrazoles assigns the nitrogen bearing the substituent as position 1.[1] Therefore, this guide defines the starting material as 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (where N1 is methylated, C3 is methylated, and the amine at C5 bears the propyl group).[1] This structure is a privileged scaffold in medicinal chemistry, serving as a precursor for CRF1 antagonists , p38 MAP kinase inhibitors , and PDE5 inhibitors .[1]
[1]
Introduction & Compound Profile
The aminopyrazole moiety acts as a bioisostere for amides and ureas in drug design, offering unique hydrogen-bonding capabilities.[1] The specific N-propyl-1,3-dimethyl substitution pattern provides a balance of lipophilicity (propyl group) and metabolic stability (methyl blockade).[1]
C4-Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (Halogenation, Formylation).[1]
Exocyclic Nitrogen (N-Propyl): Secondary amine; nucleophilic; site for acyl/sulfonyl linker attachment.[1]
Core Workflows
This guide details two primary workflows for converting the starting material into high-value pharmaceutical intermediates.
Workflow A: C4-Functionalization (The "Gateway" Intermediate)
Target Intermediate: 4-Iodo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine
Application: This iodinated species is the universal coupling partner for Suzuki-Miyaura or Sonogashira cross-couplings to install aryl groups, a requirement for many kinase inhibitors (e.g., to access the hydrophobic pocket of the enzyme).[1]
Workflow B: Urea/Amide Linker Synthesis
Target Intermediate: 1-(1,3-dimethyl-1H-pyrazol-5-yl)-1-propylureas
Application: Formation of urea linkages is critical for generating CRF1 antagonists (Corticotropin-Releasing Factor type 1).[1] The secondary amine requires specific activation methods to avoid bis-acylation or low yields.[1]
Experimental Protocols
Protocol A: Regioselective C4-Iodination
Objective: Synthesize 4-iodo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine with >95% regioselectivity.
Dissolution: Charge a round-bottom flask with 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (10 mmol, 1.53 g) and Acetonitrile (20 mL). Stir until fully dissolved.
Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: Lower temperature suppresses over-iodination and oxidation of the amine.[1]
Addition: Add NIS (11 mmol, 2.47 g) portion-wise over 15 minutes. Protect the flask from light with aluminum foil.[1]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product should appear as a less polar spot.
Quench: Pour the reaction mixture into 10% aqueous sodium thiosulfate (
) to neutralize excess iodine.
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
Activation: Add the Aryl Isocyanate (5.5 mmol) dropwise at 0°C.
Reflux: Heat the mixture to reflux (40°C) for 6-12 hours. Rationale: Secondary amines are sterically hindered compared to primary amines; thermal energy ensures complete conversion.[1]
Workup: Cool to RT. Wash with 1M HCl (to remove unreacted amine) followed by saturated
Application Note: Handling Hygroscopic Pyrazole Amine Hydrochlorides in Drug Discovery
Introduction: The "Invisible Impurity" In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents.[1] To improve solubility and crystallinity, these a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Invisible Impurity"
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and anti-inflammatory agents.[1] To improve solubility and crystallinity, these amines are frequently converted into their hydrochloride (HCl) salts. However, this transformation often introduces a severe practical challenge: hygroscopicity .
Pyrazole amine hydrochlorides are notorious for being deliquescent —they do not merely clump; they can spontaneously dissolve in the moisture they absorb from the atmosphere, turning from a free-flowing powder into a viscous oil within minutes.
This behavior compromises scientific integrity by:
Skewing Stoichiometry: Weighing a "wet" salt leads to under-loading the reagent, causing incomplete reactions.
Catalyst Poisoning: Moisture introduced via the salt can deactivate sensitive catalysts (e.g., Pd(0) or Lewis acids).
Analytical drift: Inconsistent biological assay results due to variable effective concentrations.
This guide provides a battle-tested framework for handling, drying, and storing these challenging salts without requiring a glovebox for every interaction.
The Hygroscopicity Mechanism[2][3]
Understanding why these salts absorb water allows us to predict their behavior.
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N). When protonated (HCl salt), the ionic lattice energy competes with the hydration energy.
Chloride Ion: The
counterion has a high charge density and strongly coordinates with water molecules.
Result: If the hydration energy exceeds the lattice energy, the crystal lattice collapses upon exposure to humidity, leading to deliquescence.
Decision Matrix: Handling Strategy
Not all salts require the same level of precaution.[2] Use this decision tree to determine the appropriate workflow based on visual observation of the material.
Figure 1: Decision matrix for selecting the appropriate handling protocol based on material stability.
Core Protocols
Protocol A: The "Speed-Weigh" Technique (No Glovebox)
Applicability: For salts that clump but do not liquefy immediately.
Objective: Minimize atmospheric exposure during transfer.
Equipment:
Analytical balance with draft shield.
Scintillation vial with septum cap.
Anti-static gun (optional but recommended).
Argon/Nitrogen line with a needle.
Step-by-Step:
Equilibration: If stored at -20°C, allow the source container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly.
Tare the Receiver: Place your reaction vial (with stir bar and septum) on the balance. Tare it.
The "Blanket" Pour:
Position an Argon line to gently flow over the top of the balance draft shield (do not blow directly on the pan).
The difference is the mass transferred. This eliminates error from moisture absorbing onto the balance pan or weighing paper.
Protocol B: Remediation via Azeotropic Drying
Applicability: For salts that have deliquesced (turned to oil) or when strict stoichiometry is required.
Principle: Water forms a low-boiling azeotrope with certain solvents, allowing it to be "carried" out of the salt under vacuum.
Table 1: Solvent Selection for Azeotropic Drying
Solvent System
Azeotrope BP (°C)
Water % in Azeotrope
Application Note
Toluene
85°C
20.2%
Gold Standard. High boiling point ensures water removal. Non-reactive.
Ethanol/Toluene
76.7°C
(Ternary)
Use if salt is insoluble in pure toluene. Dissolve in EtOH first, then add Toluene.
Dichloromethane
38.1°C
1.5%
Too inefficient for bulk water removal. Avoid.
Acetonitrile
76°C
16%
Good alternative, but can coordinate to some metal catalysts later.
Workflow:
Dissolution: If the salt is an oil, add a small amount of anhydrous Methanol or Ethanol to fully dissolve it into a homogeneous solution.
Azeotrope Addition: Add 10-20 volumes of Toluene .
Evaporation: Rotovap at 45-50°C. The mixture will turn cloudy as water/alcohol is removed and the salt precipitates.
Repeat: Re-suspend the solid in fresh Toluene and rotovap again. Repeat 2-3 times.
Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 4-12 hours.
Tip: If the salt "bumps" or foams, use a glass wool plug in the adapter.
Storage Strategy: The "Matryoshka" System
Never store hygroscopic pyrazole salts in simple screw-cap vials. The liner will eventually permeate moisture.[4]
The System:
Primary Container: Glass vial with a Teflon-lined cap. Seal the cap-neck junction with Parafilm or electrical tape.
Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE packer or glass jar).
Desiccant: Fill the void space in the secondary container with active desiccant (Indicating Drierite or Silica Gel packets).
Environment: Store at -20°C.
Critical: The outer jar acts as the thermal buffer. When removing from the freezer, condensation forms on the outer jar, keeping the inner vial dry while it warms up.
Analytical Considerations
When characterizing these salts, standard protocols often fail.
NMR Spectroscopy[9]
Problem: A broad peak at ~3.3-4.0 ppm (in DMSO-d6) or ~1.5 ppm (in CDCl3) indicates water. This peak can integrate to significant molar equivalents.
Solution:
Use DMSO-d6 from single-use ampoules, not a stock bottle.
Stoichiometry Correction: Integrate the water peak relative to a stable CH signal on the pyrazole. Calculate the "Effective Molecular Weight" (MW_eff):
Use
for all reaction stoichiometry calculations.
Karl Fischer (KF) Titration
Method: Volumetric KF is preferred over Coulometric for bulk salts.
Protocol:
Pre-weigh a septum-capped vial with anhydrous methanol.
Inject this into the KF cell to blank the solvent.
Add the hygroscopic salt to the vial, dissolve, and inject the solution.
Back-weigh the vial to determine the exact mass added.[4]
Why? Adding solid directly to the KF cell opens the cell to atmospheric moisture, causing drift.
Synthesis Workflow Visualization
Figure 2: Optimized workflow for synthesizing and isolating hygroscopic amine salts to ensure maximum dryness.
References
Drying Organic Solvents and Reagents.
Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (PMC). (2023).[7][8][9][10][11] Retrieved from [Link]
Best Practices for Analytical Weighing. Mettler Toledo. Retrieved from [Link]
Solvent selection for reactions with 2,5-dimethyl-N-propylpyrazol-3-amine HCl
Executive Summary This guide provides a technical framework for handling 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (hereafter referred to as Compound A-HCl ) in drug discovery and process chemistry. The presence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for handling 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (hereafter referred to as Compound A-HCl ) in drug discovery and process chemistry.
The presence of the hydrochloride counter-ion creates a distinct solubility dichotomy: the salt is highly polar and water-soluble, while the target free base is lipophilic. Successful utilization of Compound A-HCl in nucleophilic substitutions (e.g., amidation, reductive amination) requires a precise "Solvent Switch" strategy to liberate the reactive amine without compromising yield or introducing impurities.
Physicochemical Context & Solubility Profile
Compound A-HCl is an amphiphilic salt. The pyrazole core and hydrochloride headgroup dictate high polarity, while the N-propyl and methyl substituents provide significant lipophilicity to the free base.
Table 1: Solubility & Reactivity Matrix
Data based on standard aminopyrazole behavior and calculated partition coefficients.
Solvent Class
Specific Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Application Suitability
Polar Protic
Water
High (>100 mg/mL)
Low (<5 mg/mL)
Biphasic Reactions (Schotten-Baumann).
Methanol / EtOH
High
High
Recrystallization or Hydrogenation. Avoid for acid chlorides (solvolysis risk).
Polar Aprotic
DMSO / DMF
High
High
Universal Solvent. Good for SNAr but difficult to remove (high BP).
Acetonitrile
Moderate
High
Good Compromise. often requires mild heating for salt dissolution.
Green / Ethers
2-MeTHF
Low
High
Recommended. Excellent for extraction and anhydrous coupling after free-basing.
THF
Very Low
High
Poor for salt; excellent for free base reactions.
Chlorinated
Dichloromethane (DCM)
Negligible
Very High
Extraction Standard. Best for isolating free base; poor reaction medium for the salt itself.
Hydrocarbons
Toluene / Hexane
Insoluble
Moderate
Antisolvent. Use to precipitate the HCl salt or purify free base.
Solvent Selection Decision Tree
The following logic flow dictates the optimal solvent system based on your intended chemical transformation.
Figure 1: Decision matrix for solvent selection based on downstream chemistry.
Critical Protocols
Protocol A: In-Situ Free-Basing for Amidation (Anhydrous)
Use this protocol when reacting Compound A-HCl with sensitive activated esters (e.g., HATU, EDC/NHS) or isocyanates.
Rationale: The HCl salt is non-nucleophilic. It must be deprotonated by a tertiary amine base before it can attack the electrophile. However, the salt is insoluble in DCM. The "Trickle Release" method is used here.
Suspension: Charge Compound A-HCl (1.0 equiv) into anhydrous DCM (or 2-MeTHF for a greener alternative).
Note: The salt will not dissolve; it will form a white suspension.
Best for robust acid chlorides or sulfonyl chlorides. High throughput, no organic base needed.
Rationale: Water solubilizes the salt immediately. An inorganic base neutralizes the HCl, pushing the free base into the organic layer where it reacts with the electrophile.
Aqueous Phase: Dissolve Compound A-HCl (1.0 equiv) in minimal Water (approx. 5 vol).
Organic Phase: Dissolve the Acid Chloride (1.1 equiv) in EtOAc or DCM (approx. 5 vol).
Mixing: Combine phases with vigorous stirring.
Basification: Dropwise add 2M NaOH or K₂CO₃ solution while maintaining temperature <10°C. Monitor pH to ensure it remains >9.
Separation: The product will reside in the organic layer. Separate and dry over MgSO₄.
Green Chemistry Considerations
Modern drug development prioritizes solvent sustainability. Based on the Pfizer and Sanofi solvent selection guides [1, 2]:
Replace DCM: Where possible, substitute Dichloromethane with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, has higher stability, and separates cleanly from water, making it ideal for Protocol A.
Replace DMF: For high-temperature reactions (SNAr), consider N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) as safer, non-reprotoxic alternatives to DMF/DMAc.
Troubleshooting & Stability
Hygroscopicity: Aminopyrazole salts are often hygroscopic.[5] If the material becomes sticky/clumpy, dry in a vacuum oven at 40°C over P₂O₅ before weighing.
"Oiling Out": In Protocol A, if the free base forms an oil rather than dissolving, add a small percentage of MeOH (5%) to the DCM, or switch to THF .
Regioselectivity: The N-propyl group is on the exocyclic amine, making it a secondary amine. However, the pyrazole ring nitrogens are also nucleophilic.
Control: Amidation usually occurs selectively on the exocyclic amine (sterically more accessible and more nucleophilic than the ring N). If ring acylation is observed, use a weaker base (Pyridine) or lower temperatures.
References
Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6][7]
Byrne, F.P., et al. (2016).[3][8] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and solubility parameters).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Scalable synthesis methods for 2,5-dimethyl-N-propylpyrazol-3-amine derivatives
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of -propyl-1,3-dimethyl-1H-pyrazol-5-amine , often referred to in older or vendor-sp...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of
-propyl-1,3-dimethyl-1H-pyrazol-5-amine , often referred to in older or vendor-specific nomenclature as 2,5-dimethyl-N-propylpyrazol-3-amine.
Application Note: Scalable Synthesis of
-Propyl-1,3-dimethyl-1H-pyrazol-5-amine
Abstract & Structural Clarification
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPKs) and GPCR ligands.[1] This guide addresses the scalable manufacturing of
-propyl-1,3-dimethyl-1H-pyrazol-5-amine .
Critical Nomenclature Note:
The name "2,5-dimethyl-N-propylpyrazol-3-amine" is a common non-IUPAC designation. It refers to the tautomeric equivalent where the methylated nitrogen is designated as position 2.
IUPAC Name:
-propyl-1,3-dimethyl-1H-pyrazol-5-amine.
Target Structure: A pyrazole ring substituted with a methyl group at N1, a methyl group at C3, and a propylamino group at C5.
This protocol prioritizes regiochemical control during ring formation and chromatography-free purification during alkylation to ensure scalability.
Retrosynthetic Analysis & Strategy
The synthesis is divided into two modular phases to maximize yield and minimize genotoxic impurity formation.
Phase 1 (Core Construction): Condensation of 3-aminocrotononitrile with methylhydrazine. This step requires strict regiocontrol to favor the 5-amino-1,3-dimethyl isomer over the 3-amino-1,5-dimethyl byproduct.
Phase 2 (Functionalization): Reductive amination of the primary amine with propanal. This route is superior to direct alkylation (propyl bromide) as it avoids over-alkylation (quaternary salts) and mutagenic alkyl halides.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and clean functionalization.
Phase 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
Objective: Construct the pyrazole core with >95:5 regioselectivity.
Mechanism & Regioselectivity
The reaction of methylhydrazine with
-ketonitriles (or enaminonitriles) produces two isomers.
Kinetic Product (Target): 5-amino-1,3-dimethylpyrazole. Formed via initial attack of the more nucleophilic internal hydrazine nitrogen (
) on the nitrile carbon (or concerted cyclization favoring this alignment).
Expert Insight: Conducting the reaction in refluxing ethanol with a catalytic acid (acetic acid) or using the hydrochloride salt of the hydrazine favors the 5-amino-1,3-dimethyl isomer.
Protocol 1: Ring Closure
Scale: 100 mmol
Safety Warning: Methylhydrazine is a potent carcinogen and highly toxic. All operations must be performed in a fume hood. Use double-gloving and specific waste disposal protocols.
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Crystallization: Recrystallize the crude solid from Toluene/Heptane (1:3) to remove the minor 1,5-isomer.
Expected Yield: 65-75% (7.2 - 8.3 g).
Appearance: Off-white to pale yellow crystalline solid.
Phase 2: Reductive Amination (Propylation)
Objective: Mono-alkylation of the exocyclic amine.
Rationale
Direct alkylation with propyl bromide often leads to mixtures of mono-propyl, di-propyl, and quaternary ammonium salts. Reductive amination with propanal using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkyl product due to the steric hindrance introduced after the first addition.
Protocol 2: Synthesis of Target Molecule
Scale: 50 mmol
Setup: 250 mL round-bottom flask under Nitrogen atmosphere.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: PYR-HCl-003
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing low yields (10–30%) or stalled conversion when using 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .
This is not a reagent quality issue; it is a reactivity mismatch . This molecule presents a "perfect storm" of three chemical challenges:
The Salt Penalty: The HCl counter-ion quenches bases and poisons transition metal catalysts.
Steric Wall: The N-propyl group makes this a secondary amine, significantly increasing steric hindrance compared to primary aminopyrazoles.
Electronic Deactivation: The pyrazole ring acts as an electron sink, reducing the nucleophilicity of the exocyclic nitrogen.
This guide provides the protocols required to overcome these barriers.
Module 1: Pre-Reaction Preparation (The Hidden Yield Killer)
User Question: "I added an extra equivalent of DIPEA to my reaction to neutralize the salt, but the reaction is still sluggish. Why?"
Technical Diagnosis:
In-situ neutralization is often insufficient for sensitive catalytic cycles or difficult amide couplings. The hydrochloride salt releases chloride ions (
) upon neutralization. In Palladium-catalyzed reactions (Buchwald-Hartwig), competes with ligands for coordination sites on the metal center, effectively "poisoning" the catalyst. In amide couplings, the resulting ammonium salts can increase the ionic strength and aggregate, trapping the reactive amine.
The Fix: The "Free-Base First" Protocol
Do not rely on in-situ neutralization for critical steps. Isolate the free base.
Protocol:
Dissolve the HCl salt in a minimal amount of water (approx. 5 mL/g).
Slowly add Saturated
(aq) until pH ~9–10. Note: Do not use NaOH if avoidable, as high pH can degrade the pyrazole ring over time.
Extract 3x with Dichloromethane (DCM) . Note: Pyrazoles are polar; Ethyl Acetate often leaves product in the aqueous phase.
Dry organic layer over
, filter, and concentrate.
Critical: Azeotrope the residue 2x with Toluene to remove trace water and amine stabilizers.
Decision Logic:
Figure 1: Decision matrix for handling the hydrochloride salt form based on reaction sensitivity.
Module 2: Amide Coupling Optimization
User Question: "HATU and EDC are giving me <20% conversion. The starting material remains untouched. What is wrong?"
Technical Diagnosis:
You are trying to couple a secondary heteroaryl amine.
Sterics: The N-propyl group creates significant steric bulk around the nucleophilic nitrogen.
Electronics: The pyrazole ring pulls electron density away from the amine.
Standard reagents like HATU or EDC activate the carboxylic acid, but the "active ester" intermediate is not electrophilic enough to capture your sluggish, hindered amine before it hydrolyzes or racemizes.
The Fix: Switch to T3P (Propylphosphonic Anhydride)
T3P is superior for sterically hindered amines because it does not generate a separate "active ester" species that waits for attack. Instead, it forms a highly reactive mixed anhydride that drives the reaction forward, often at higher temperatures where HATU would decompose.
Optimized Protocol (T3P):
Solvent: Ethyl Acetate or 2-MeTHF (T3P works best in these, not DMF).
Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM). Avoid DIPEA with T3P if possible.
User Question: "My catalyst turns black immediately and no product forms. I'm using Pd(OAc)2."
Technical Diagnosis:
The "black" precipitate is Palladium black (inactive metal), indicating your catalyst is decomposing before it can enter the catalytic cycle. This is caused by:
Incomplete Reduction: Secondary amines can reduce Pd(II) to Pd(0), but the HCl salt interferes.
Ligand Displacement: Chloride ions from the salt displace phosphine ligands.
The Fix: Pre-catalysts and Strong Bases
Stop using Pd(OAc)2 + Ligand generation in situ. Use a Pre-catalyst (Pd-G3/G4) where the active species is already formed.
Recommended System:
Catalyst:XPhos Pd G4 or BrettPhos Pd G4 (5 mol%).
Why: These bulky ligands protect the Pd center and facilitate reductive elimination, which is the rate-limiting step for hindered amines.
Base:LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu .
Why: LiHMDS acts as a soluble, non-nucleophilic base that can deprotonate the amine-Pd complex without attacking the electrophile.
Solvent: Toluene or Dioxane (Anhydrous).
Temp: 100°C.
Mechanism Visualization:
Figure 2: Pathway comparison between standard Pd sources (failure mode) and G4 Precatalysts.
Module 4: Purification & Workup
User Question: "I can't find my product after extraction. The LCMS shows it exists, but the mass balance is off."
Technical Diagnosis:
Aminopyrazoles are amphoteric and highly polar.
Acidic pH: Protonates the pyrazole ring/amine -> Water soluble.
Neutral pH: Still moderately water soluble due to H-bonding.
Troubleshooting Protocol:
Salting Out: Saturate your aqueous phase with NaCl before extraction.
Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . This mixture is far more effective at pulling polar heterocycles from the aqueous phase.
Back-Extraction: Always back-extract the aqueous layer 3–4 times.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Grounding: Validates T3P superiority for hindered amines and thermal stability.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Grounding: Authoritative source on using Precatalysts (G3/G4) to overcome amine salt poisoning.
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[1][2] Chimica Oggi - Chemistry Today, 36(2). Link
Grounding: Specific review on the reactivity profiles of aminopyrazoles, confirming the nucleophilicity challenges of the exocyclic amine.
Technical Support Center: Solubility Optimization for 2,5-dimethyl-N-propylpyrazol-3-amine
Executive Summary 2,5-dimethyl-N-propylpyrazol-3-amine (and structurally similar aminopyrazoles) presents a unique solubility profile.[1] While the pyrazole core is moderately polar, the N-propyl chain adds lipophilicity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,5-dimethyl-N-propylpyrazol-3-amine (and structurally similar aminopyrazoles) presents a unique solubility profile.[1] While the pyrazole core is moderately polar, the N-propyl chain adds lipophilicity, usually suggesting good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1] However, users frequently report "crashing out," gelation, or incomplete dissolution.[1]
This guide addresses the three primary failure modes: Salt Form Mismatch , Hygroscopic Solvent Contamination , and Thermodynamic Aggregation .[1]
Part 1: Pre-Solubilization Checklist (The "Why" Before the "How")
Before attempting to dissolve your compound, verify the following parameters. 90% of solubility failures occur here.
Identify the Solid Form
Is your vial labeled as the Free Base or a Salt (e.g., HCl, HBr)?
Parameter
Free Base
Hydrochloride (HCl) Salt
DMSO Solubility
High (>50 mM typical)
Variable/Lower
Why?
The uncharged amine interacts favorably with DMSO's dipole.
Ionic lattice energy is high; DMSO solvates cations well but anions poorly.[1]
Action
Proceed with standard protocol.
Requires modification: May need slight warming or conversion to free base if high concentration is required.[1]
Assess DMSO Integrity
DMSO is aggressively hygroscopic.[1][2][3][4] At 60% relative humidity, pure DMSO can absorb >1% water by weight within hours.[1]
The Trap: "Wet" DMSO (even 1-2% water) drastically reduces the solubility of hydrophobic/aromatic compounds, acting as an anti-solvent.[1]
The Fix: Use only anhydrous DMSO (stored over molecular sieves) for stock preparation.
Part 2: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 1: Step-by-step logic for resolving insolubility. Note that persistent cloudiness often indicates water contamination in the DMSO.
Part 3: Detailed Protocols & FAQs
Q1: The compound formed a "gel" or sticky mass at the bottom of the tube. What happened?
Diagnosis: This is known as "oiling out."[1] It occurs when the compound is partially solvated but thermodynamically prefers to interact with itself rather than the solvent, often due to adding DMSO too quickly to a static solid.[1]
The "Sandwich" Protocol (Corrective Action):
Do not pipette DMSO directly onto the solid in a single blast.[1]
Sonicate in an ultrasonic water bath at 40°C for 20 minutes .
Q2: My stock solution precipitated after freezing at -20°C. Is it ruined?
Diagnosis: No. DMSO freezes at 18.5°C. During the phase transition (freezing), the exclusion of solute molecules from the crystal lattice can cause local supersaturation and precipitation.[1] Furthermore, if the tube was not sealed tightly, condensation (water) may have entered.[1]
Recovery Protocol:
Thaw the vial completely at room temperature (RT).
Critical: Inspect for "micro-crystals" by holding the vial up to a light source. If clear, it is ready for use.[1]
Q3: Can I use an acid to help dissolve it?
Analysis: 2,5-dimethyl-N-propylpyrazol-3-amine contains a basic amine nitrogen.[1]
Yes, with caution. If you are working with the free base and it is stubborn, adding 1-5% equivalents of Acetic Acid or 0.1% HCl can protonate the amine, creating a more soluble salt species in situ.[1]
Warning: Ensure your downstream biological assay can tolerate the pH shift.
Part 4: The Mechanism of Insolubility
Understanding the molecular interaction helps prevent future issues.
Figure 2: Competitive Solvation. Water binds to DMSO more strongly than the compound does, effectively "dehydrating" the compound and forcing it to precipitate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2,5-Dimethyl-N-propylpyrazol-3-amine
Status: Active
Ticket ID: PYR-PUR-001
Assigned Specialist: Senior Application Scientist
Context: Post-reaction workup of aminopyrazole synthesis (likely via hydrazine condensation).
Executive Summary
You are likely dealing with a reaction mixture containing 2,5-dimethyl-N-propylpyrazol-3-amine (often chemically equivalent to 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine depending on tautomer/numbering conventions).
These reaction mixtures are notorious for three specific failure modes:
The "Sticky Oil" Syndrome: The product refuses to crystallize due to trace isomeric impurities.
The "Twin Peak" Problem: Regioisomers (1,3-dimethyl vs. 1,5-dimethyl) co-elute on silica.
The "Pink/Brown" Shift: Rapid oxidation of the electron-rich exocyclic amine.
This guide provides a modular troubleshooting protocol. Do not blindly follow a recipe; diagnose your specific mixture using the decision trees below.
Module 1: The "Sticky Oil" Rescue (Acid-Base Extraction)
Issue: Crude product is a dark, viscous oil containing neutral organic impurities and unreacted starting materials.
Mechanism: Aminopyrazoles are amphoteric but predominantly basic (
of conjugate acid ~3.5–4.5). We exploit this to separate them from neutral organic byproducts (e.g., unreacted nitriles) and highly acidic tars.
Protocol: pH-Swing Extraction
Prerequisite: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Acid Extraction (Target Capture):
Extract the organic layer with 1M HCl (aq) (
volumes).
Chemistry: The aminopyrazole protonates and moves to the aqueous phase (
). Neutral impurities stay in the organic layer.
Checkpoint: Check TLC of the organic layer. If the product spot is gone, the extraction is successful. Discard the organic layer (properly).
The "Ghost" Wash:
Wash the acidic aqueous phase once with fresh DCM.
Why? Removes entrained neutral organics that were physically trapped in the emulsion.
Basification (Target Release):
Cool the aqueous phase to
(ice bath).
Slowly add 50% NaOH or Sat.
until pH > 10.
Observation: The solution should turn cloudy/milky as the free base precipitates or oils out.
Final Extraction:
Extract the cloudy aqueous phase with DCM (
).
Dry over
, filter, and concentrate.
Data Output: Expected Purity Improvement
Contaminant Type
Removal Efficiency
Mechanism
Neutral Organics (Nitriles, Aromatics)
High (>95%)
Partitioning (remain in organic phase at pH 1)
Hydrazines (Starting Material)
Low/Medium
Co-extracts (requires Module 3)
| Inorganic Salts | High (>99%) | Remain in aqueous phase at pH 10 |
Module 2: The "Twin Peak" Dilemma (Regioisomer Separation)
Issue: TLC shows two spots with very similar
values (e.g., ), or NMR shows a "shadow" set of peaks.
Cause: In pyrazole synthesis (hydrazine + -ketonitrile), two isomers often form: the 1,3-dimethyl and 1,5-dimethyl variants. Their polarities are nearly identical.
Workflow Visualization
Caption: Decision tree for separating closely eluting regioisomers based on physical state and initial purity.
Technique A: Amine-Modified Chromatography
Standard silica is acidic. Aminopyrazoles interact strongly with silanols, causing "tailing" (streaking) which merges the isomer peaks.
The Fix: Pre-treat your column or mobile phase with 1% Triethylamine (
) or 1% .
Eluent System: 1-5% Methanol in DCM (with 1%
).
Result: Sharpens peaks, allowing the slight difference in dipole moment between the 1,3 and 1,5 isomers to resolve.
Technique B: Selective Salt Crystallization
If chromatography fails, convert the oil to a solid salt. Regioisomers often have vastly different lattice energies.
Dissolve oil in minimal Ethanol or Dioxane .
Add 1.05 eq of 4M HCl in Dioxane (anhydrous).
Add Diethyl Ether (
) or MTBE dropwise until turbid.
Cool to
. The major isomer often crystallizes preferentially.
Module 3: Scavenging Genotoxic Impurities (GTIs)
Issue: Residual Propylhydrazine or Methylhydrazine .
Criticality: These are known genotoxins (GTIs). Standard extraction often fails to remove them completely due to similar basicity.
Protocol: The "Scavenger" Resin
Do not rely on distillation (explosion hazard with hydrazines). Use a polymer-supported scavenger.
Reagent: PS-Benzaldehyde or PS-Isocyanate resin.
Mechanism:
Aldehyde Resin: Reacts with hydrazine to form an immobilized hydrazone.
Isocyanate Resin: Reacts with hydrazine to form an immobilized urea.
Procedure:
Dissolve crude amine in DCM.
Add 2-3 equivalents (w/w) of resin.
Shake gently for 4-12 hours at Room Temp.
Filter.[1] The filtrate contains your purified aminopyrazole; the hydrazine is trapped on the beads.
Frequently Asked Questions (FAQ)
Q1: My product turns pink/brown overnight. Is it ruined?
Diagnosis: This is oxidative degradation, likely forming azo-dimers (
). Aminopyrazoles are electron-rich and prone to air oxidation.
Solution: It is usually a surface impurity (<1%). Wash the solid with cold
. For long-term storage, convert it to the HCl salt , which is oxidation-resistant.
Q2: The NMR shows the correct peaks, but the integration is messy.
Diagnosis: You likely have a mixture of tautomers or rotamers, especially with the
-propyl group.
Test: Run the NMR at elevated temperature (
). If the peaks sharpen or coalesce, it is a dynamic equilibrium, not an impurity.
Q3: Can I distill this compound?
Warning: Many low-molecular-weight aminopyrazoles are distillable (high vacuum,
), BUT if residual hydrazine is present, this poses a severe explosion risk.
Recommendation: Only distill if you have confirmed the absence of hydrazine via a specific colorimetric test (e.g., 4-dimethylaminobenzaldehyde stain).
References
Regioisomer Separation: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link
Chromatography of Basic Amines: "Purification of Amino-Pyrazoles." BenchChem Technical Notes, 2025. Link
Salt Formation & Polymorphism: Lu, J., et al. "Crystallization and transformation of pharmaceutical solid forms." Academic Journals, 2012. Link
Genotoxic Impurity Scavenging: "Removal of Hydrazine Impurities." Organic Process Research & Development, ACS Publications. Link
General Synthesis & Properties: "3(5)-Aminopyrazole Synthesis." Organic Syntheses, Coll. Vol. 5, p.39 (1973). Link
User Note on Nomenclature:
Strict IUPAC numbering for pyrazoles prioritizes the nitrogen atom as position 1. The designation "2,5-dimethyl" typically implies a historical or catalog-based numbering system.[1] In modern medicinal chemistry, this structure usually corresponds to 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine or its regioisomer.[1] This guide addresses the purification of N-alkylated aminopyrazole hydrochloride salts , focusing on the removal of regioisomers, oxidation byproducts (color), and trace hydrazines.
The Core Problem:
Aminopyrazole hydrochlorides are notorious for forming supersaturated "oils" or hygroscopic gums rather than distinct crystals. Impurities often include:
Regioisomers: (1,3-dimethyl vs. 1,5-dimethyl forms).
Trace Hydrazines: Genotoxic precursors from synthesis.
Before selecting a protocol, identify your primary impurity profile.
Figure 1: Purification Decision Matrix. Select the protocol based on physical state and impurity profile.
Technical Protocols
Protocol A: Removing Color & Oxidation Impurities
Use this if your salt is off-white, yellow, or brown.
Aminopyrazoles are electron-rich and prone to air oxidation.[1] The hydrochloride salt stabilizes the amine, but prior oxidation products may remain trapped.
Reagents: Activated Carbon (Norit SX Ultra or equivalent), Methanol (MeOH).
Dissolution: Dissolve the crude HCl salt in the minimum amount of warm Methanol (40–50°C).
Adsorption: Add Activated Carbon (5–10 wt% relative to substrate).
Digestion: Stir gently at 40°C for 30 minutes. Do not reflux, as this may degrade the salt.
Filtration: Filter hot through a Celite® pad to remove carbon.
Recovery: Concentrate the filtrate to near-dryness and proceed to Protocol B .
Dissolve crude solid in boiling Ethanol (EtOH) . Use ~3-5 mL per gram.
High solubility of the ionic salt in hot protic solvent.
2
Remove from heat. Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears.
Reduces dielectric constant of the medium, lowering salt solubility.
3
Add 1-2 drops of Ethanol to clear the solution.[1]
Re-establishes a saturated metastable state.
4
Slow Cool to Room Temp (RT), then 4°C (fridge) for 12 hours.
Slow cooling promotes the growth of the major isomer crystal lattice, excluding impurities.
5
Filter and wash with cold EtOAc.
Removes surface mother liquor containing minor regioisomers.
Critical Note: If the product "oils out" (forms a separate liquid layer) instead of crystallizing, reheat and add more Ethanol. Oiling out indicates the anti-solvent was added too quickly or the concentration is too high.
Protocol C: Trituration (Fixing "Sticky" Gums)
Use this if your product is a viscous oil that refuses to solidify.
Place the oil in a flask.
Add Diethyl Ether or MTBE (10 mL per gram).
Sonicate vigorously for 10–15 minutes.
The mechanical energy and low solubility will force the HCl salt to form a lattice, turning the oil into a white powder.
Filter immediately under Nitrogen (to prevent moisture absorption).
Troubleshooting & FAQs
Q1: My HPLC shows severe peak tailing. Is my compound impure?
Diagnosis: Not necessarily. Aminopyrazoles are basic.[2] On standard C18 silica columns, the amine interacts with residual silanols (Si-OH), causing tailing.[3]
Fix:
Mobile Phase: Ensure you are using a buffer. 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is mandatory to protonate the silanols and the amine, reducing interaction.
Column Choice: Use a "Base-Deactivated" column or a mixed-mode column (e.g., SIELC Primesep) designed for polar amines [1].[1]
Q2: I suspect trace Hydrazine contamination. How do I remove it?
Context: Hydrazines are common precursors in pyrazole synthesis and are potential genotoxins.
Fix:
Recrystallization: The hydrochloride salts of hydrazines usually have different solubility profiles than the aminopyrazole HCl. Protocol B is often effective.
Scavenging (Chemical): If recrystallization fails, dissolve the free base in DCM and wash with a mild aqueous aldehyde solution (e.g., glyoxal) followed by an acid wash. This converts hydrazine to a water-soluble hydrazone, while the aminopyrazole remains in the organic layer (as free base) or aqueous layer (as salt), depending on pH. Note: This is an advanced step; standard recrystallization is preferred.
Q3: The salt is extremely hygroscopic (turns to liquid in air).
Cause: Excess HCl trapped in the lattice or the inherent nature of the salt.
Fix:
Dry the salt in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.
Store under Argon/Nitrogen.
Consider switching counter-ions (e.g., from HCl to Fumarate or Tartrate) if the HCl salt is unmanageable for formulation [2].
Analytical Data Reference
Solvent Compatibility Table for 2,5-dimethyl-N-propylpyrazol-3-amine HCl
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection and hygroscopicity management).
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of aminopyrazoles and hydrazine residues.
Technical Support Center: Recrystallization of 2,5-dimethyl-N-propylpyrazol-3-amine Salts
Status: Active Ticket ID: #REC-PYR-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely working with 2,5-dimethyl-N-propylpyrazol-3-amine as a key intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: #REC-PYR-305
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 2,5-dimethyl-N-propylpyrazol-3-amine as a key intermediate for pharmaceutical synthesis (e.g., kinase inhibitors or pyrazolo-pyrimidinones). As a secondary amine attached to a pyrazole core, this compound exhibits significant basicity, making salt formation (HCl, H₂SO₄, Tartrate) the preferred method for purification.
However, this structural class is notorious for "oiling out" (Liquid-Liquid Phase Separation) and oxidative discoloration . This guide provides a self-validating workflow to stabilize the crystal lattice and reject impurities.
Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)
User Issue: "My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of forming crystals."
Technical Diagnosis:
You have entered the Metastable Zone Width (MSZW) gap . This occurs when the attractive forces between solute molecules are strong enough to cause phase separation (liquid-liquid) but the kinetic barrier to lattice formation (nucleation) is too high. This is common in aminopyrazoles due to their ability to form strong hydrogen bond networks with solvents like water or alcohols.
The Protocol: De-Oiling Strategy
Do not cool further. Follow this logic gate to recover the batch:
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) in amine salts.
Corrective Actions:
Re-dissolve: Heat the mixture until the oil phase disappears completely.
Shift Polarity: Oiling out often means the solvent system is too "anti-solvent heavy." Add 5-10% volume of the "Good Solvent" (e.g., Methanol or Ethanol) to stabilize the solute in the liquid phase.
Seeding (Crucial): You must provide a template for the lattice. Add seed crystals (0.1 wt%) at a temperature above the point where oiling previously occurred.
Module 2: Solvent System Selection
User Issue: "Which solvent system gives the best yield vs. purity trade-off?"
Technical Insight:
Aminopyrazole salts are highly soluble in lower alcohols (MeOH, EtOH) and water, but insoluble in non-polar hydrocarbons (Heptane, Hexane). The "Sweet Spot" for recrystallization is usually a binary system .
Recommended Solvent Systems Table
Salt Type
Primary Solvent (Dissolver)
Anti-Solvent (Precipitator)
Ratio (v/v)
Notes
Hydrochloride (HCl)
Ethanol (Abs) or IPA
MTBE or Ethyl Acetate
1:3 to 1:5
Best for Purity. MTBE is preferred over ether (higher flashpoint, better lattice rejection).
Sulfate (H₂SO₄)
Water/Methanol (90:10)
Acetone
1:4
Sulfate salts are often hydrated; water is necessary to form the stable hydrate.
Tartrate/Fumarate
Methanol
Acetonitrile
1:2
Organic salts often require polar aprotic anti-solvents to avoid oiling.
Free Base
Toluene
Heptane
1:3
Only use if purifying the base before salt formation.
Pro-Tip: Avoid Chlorinated solvents (DCM/Chloroform) for the crystallization step. While they dissolve the compound well, they often form solvates that are difficult to dry, leading to ICH residual solvent failures [1].
User Issue: "My crystals are pink/reddish, or the melting point is broad."
Root Cause Analysis:
Pink Color: Aminopyrazoles are electron-rich and prone to air-oxidation, forming "Rosinduline-like" dye impurities.
Broad MP: Likely non-stoichiometric salt formation (e.g., a mix of mono- and di-hydrochloride) or trapped solvent.
The "Purity Protocol"
Step 1: Oxidation Defense
Degas: Sparge your solvent system with Nitrogen or Argon for 15 minutes before use.
Additive: Add 0.5 wt% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase if using a water-based recrystallization. This acts as a scavenger for oxidative radicals.
Step 2: Stoichiometry Control
If making the HCl salt, do not use a large excess of acid. Pyrazoles are weak bases (
). Excess strong acid can protonate the pyrazole ring nitrogens and the exocyclic amine, leading to unstable hygroscopic salts.
Target: 1.05 equivalents of acid per mole of amine.
Module 4: Standard Operating Procedure (SOP)
Workflow Visualization
Figure 2: Optimized workflow for aminopyrazole salt purification.
Detailed Protocol:
Dissolution: Suspend 10g of crude salt in 30mL of Ethanol . Heat to reflux (approx 78°C). If not fully dissolved, add Ethanol in 2mL increments.
Checkpoint: If solution is dark red, add Activated Carbon (Type: Norit SX Ultra), stir 15 mins, and filter hot over Celite.
Nucleation Setup: Cool the clear filtrate slowly to 40-45°C.
Seeding: Add 10-20mg of pure seed crystals. Stir for 20 minutes. Do not skip this.
Anti-Solvent Addition: Slowly add MTBE (90mL total) via addition funnel over 1 hour.
Rate: 1.5 mL/minute. Fast addition causes oiling.
Growth: Cool to 0°C over 2 hours.
Isolation: Filter under vacuum. Wash cake with cold MTBE (not ethanol, or you will wash away yield).
Drying: Vacuum oven at 45°C for 12 hours.
References
Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Definitive guide on salt selection and solvate risks).
Organic Syntheses. (1968). 3(5)-Aminopyrazole.[1][2] Org. Synth. 1968, 48, 8. (Foundational procedure for aminopyrazole handling and purification).
Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Mechanistic explanation of why seeding prevents oiling out).
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The standard engineering text for MSZW and supersaturation calculations).
Pfizer Inc. (2002). Process for the preparation of pyrazolopyrimidinones. U.S. Patent 6,469,012. (Industrial context for recrystallizing N-alkyl-aminopyrazole intermediates).
Stability of 2,5-dimethyl-N-propylpyrazol-3-amine HCl under basic conditions
Topic: Stability & Handling Under Basic Conditions Executive Summary You are likely accessing this guide because you are attempting to neutralize 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (to generate the free b...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Handling Under Basic Conditions
Executive Summary
You are likely accessing this guide because you are attempting to neutralize 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (to generate the free base for a coupling reaction) and are encountering oiling out, color changes (pinking/browning), or yield loss .
While the pyrazole ring itself is robust, the secondary amine substituent combined with the electron-rich heteroaromatic core makes this molecule susceptible to oxidative degradation and phase separation issues when the stabilizing acid (HCl) is removed.
This guide details the specific protocols to handle these stability challenges.
Module 1: The "Free Basing" Protocol
Issue: “I added NaOH to my salt, and it turned into a sticky oil that I can't filter.”
The Mechanism
The HCl salt is a polar crystalline lattice. Upon deprotonation (pH > 9), the molecule reverts to its neutral "free base" form. Unlike the salt, the free base of N-alkyl aminopyrazoles is often lipophilic and low-melting , resulting in an oil rather than a precipitate in aqueous media.
Corrective Workflow
Do not attempt to filter the free base from water. You must perform a biphasic extraction.
Step-by-Step Protocol
Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL/g).
Solvent Overlay: Add an equal volume of Dichloromethane (DCM) or 2-MeTHF .
Why? These solvents will dissolve the free base immediately as it forms, preventing the "sticky oil" phase.
Controlled Neutralization: While stirring vigorously, add saturated NaHCO₃ or 1M NaOH dropwise until the aqueous layer pH reaches ~10.
Note: Stronger bases (conc. NaOH) can cause local heating and promote oxidation.
Separation: Separate the organic layer. Extract the aqueous layer 2x more with DCM.
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate).
Concentration: Evaporate solvent under reduced pressure at <40°C.
Visualization: Neutralization Workflow
Figure 1: Biphasic neutralization strategy to prevent product oiling.
Module 2: Chemical Stability & Degradation
Issue: “The solution turned pink/brown after sitting for 20 minutes.”
Root Cause Analysis
The "2,5-dimethyl" substitution pattern (often chemically equivalent to 1,3-dimethyl-5-amine derivatives depending on tautomers) creates an electron-rich system.
Oxidation: The secondary amine (
), once deprotonated, has a lone pair susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This forms radical cations that polymerize into colored impurities (imines or azo-dimers).
Carbamate Formation: Secondary amines react rapidly with atmospheric CO₂ to form carbamic acids/salts, complicating NMR analysis.
Stability Data Comparison
Condition
HCl Salt State
Free Base State
Observation
Solid State (Air)
Stable (>1 year)
Unstable (Days)
Free base darkens/liquefies (hygroscopic).
Solution (pH < 7)
Stable
N/A
Protonated amine resists oxidation.
Solution (pH > 9)
N/A
Unstable (Minutes)
Rapid oxidation to imines/dimers (Pink/Brown color).
Solution (Degassed)
N/A
Stable (Hours)
Argon/Nitrogen atmosphere prevents color change.
Preventative Measures
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins before use.
Use Immediately: Do not store the free base. Generate it in situ if possible.
Add Antioxidants: If storage is unavoidable, trace Butylated Hydroxytoluene (BHT) can inhibit radical oxidation.
Visualization: Degradation Pathway
Figure 2: Oxidative degradation pathways of electron-rich secondary amines in air.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use the HCl salt directly in my coupling reaction?A: Yes, and this is recommended. If you are performing an amide coupling (e.g., HATU/EDC) or an SNAr reaction, add the HCl salt directly to the reaction vessel and use an excess of base (like DIPEA or TEA) in situ. This avoids isolating the unstable free base entirely.
Q2: My NMR shows a broad hump instead of the NH triplet. Is it degraded?A: Not necessarily.
In CDCl₃: The free base NH proton often broadens due to exchange or hydrogen bonding.
In DMSO-d6: The HCl salt will show a distinct, downfield broad singlet (NH₂⁺).
Check: Look for the propyl group signals. If the propyl
triplet remains distinct, the core is likely intact. If you see a new doublet or shift, you may have formed an imine.
Q3: What is the exact structure of "2,5-dimethyl-N-propyl..."?A: Nomenclature for pyrazoles can be ambiguous.
Standard IUPAC numbers the nitrogens 1 and 2.
If the user means 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine (a common Viagra analog intermediate), the methyls are on N1 and C3.
If the user implies a quaternary salt (Methyls on N1 and N2), it would be a pyrazolium salt, which cannot be deprotonated to a neutral free base.
Assumption: This guide assumes you have the hydrochloride of the exocyclic amine .
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Section: Amino Pyrazoles - Reactivity and Oxidation).
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019).[1] Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes. Organic Letters, 21(9), 3158-3161. (Describes synthesis and stability of pyrazole building blocks).
Lellek, V., et al. (2018).[1] Synthesis of Pyrazoles via Oxidative One-Pot Condensation.[1] Synlett, 29, 1071-1075.[1] (Details oxidative risks of pyrazoline/pyrazole intermediates).
Minimizing side reactions when using N-propyl substituted pyrazoles
Topic: Minimizing Side Reactions in N-Propyl Substituted Pyrazole Synthesis & Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The N-Propyl Pyrazole Challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in N-Propyl Substituted Pyrazole Synthesis & Functionalization
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The N-Propyl Pyrazole Challenge
N-propyl pyrazoles are ubiquitous scaffolds in drug discovery (e.g., sildenafil analogs, kinase inhibitors) due to the propyl group’s ability to fill hydrophobic pockets without the metabolic liability of longer alkyl chains. However, their synthesis and functionalization are plagued by three distinct classes of side reactions:
Regioisomeric Heterogeneity: Producing mixtures of 1,3- and 1,5-isomers during initial synthesis.
Metallation Instability: Ring fragmentation during lithiation (the "Ring-Opening" trap).
Catalyst Deactivation: The "Pyridine-like" nitrogen poisoning transition metal catalysts during cross-coupling.
This guide provides an autonomous, evidence-based troubleshooting framework to eliminate these variables.
Module 1: Regiocontrol in Synthesis (The Isomer Problem)
The Core Issue
When alkylating a 3-substituted pyrazole with n-propyl halides, you typically obtain a mixture of 1,3-substituted (kinetic) and 1,5-substituted (thermodynamic) isomers. Separation is often difficult due to similar polarity.[1]
Troubleshooting Guide
Q: I am getting a 60:40 mix of isomers. How do I force a single regioisomer?
A: Switch your bond-formation strategy.
Direct alkylation of an asymmetric pyrazole is inherently non-selective unless the C3 substituent provides massive steric bulk (e.g., t-butyl).
Protocol A (If you need the 1,5-isomer): Do not alkylate. Use Cyclocondensation .
React a 1,3-diketone (or enaminone) directly with n-propylhydrazine.
Mechanism:[2][3][4][5][6] The terminal nitrogen of the hydrazine (more nucleophilic) attacks the most electrophilic carbonyl first.
Result: High regioselectivity (>95:5) determined by the electronics of the diketone.
Protocol B (If you must alkylate): Use Solvent Switching .
Standard: DMF/K₂CO₃ often gives mixtures.
Optimization: Use Fluorinated Alcohols (HFIP or TFE).
Why? Hydrogen bonding between the solvent and the pyrazole nitrogens disrupts the tautomeric equilibrium and shields the more basic nitrogen, often inverting selectivity compared to aprotic polar solvents.
Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?A: Do not rely on 1D Proton NMR alone.
The chemical shifts are often too close.
Gold Standard:1D NOE (Nuclear Overhauser Effect) .
Irradiate the N-propyl
-CH₂ signal.
1,5-isomer: You will see an enhancement of the substituent at C5 (or C4-H).
1,3-isomer: You will see an enhancement of the C5-H (which appears as a singlet or doublet). If C5 is substituted, you will see no interaction with the C3 substituent.
Module 2: C-H Activation & Metallation (The Fragmentation Trap)
The Core Issue
Functionalizing the pyrazole ring often requires lithiation (e.g., with n-BuLi). N-alkyl pyrazoles are prone to Ring Fragmentation (retro-cycloaddition) under these conditions, destroying the scaffold.
Visualizing the Danger Zone
Figure 1: Thermal instability pathway of C5-lithiated N-alkyl pyrazoles.
Troubleshooting Guide
Q: My yield is low after lithiation, and I see aliphatic impurities. What happened?A: You likely triggered the "Non-Stabilized" fragmentation pathway.
Unlike N-aryl pyrazoles, N-propyl pyrazoles lack electronic stabilization of the lithiated intermediate. Upon warming, the C5-Li species undergoes a retro-cycloaddition, breaking the N-N bond.
Solution 1: Cryogenic Discipline.
Maintain reaction strictly at -78°C .
Pre-cool the electrophile (e.g., aldehyde, iodine) before addition.
Never let the lithiated species warm up before quenching.
Solution 2: The "Magnesium Brake".
Transmetallate immediately with ZnCl₂ or MgCl₂ at -78°C. The resulting Zinc/Magnesium species are thermally stable and can be warmed to room temperature for Negishi/Kumada couplings without fragmenting.
Q: Can I lithiate at C4?A: Not directly.
The N-propyl group directs lithiation to C5 (alpha-lithiation) via coordination. To access C4:
Halogenate C4 (NBS/NIS).
Perform Halogen-Lithium Exchange (t-BuLi). This is faster than deprotonation and avoids C5 lithiation if done rapidly at -78°C.
Module 3: Cross-Coupling (The Catalyst Poisoning Effect)
The Core Issue
The N2 nitrogen (the one with the double bond) is a strong
-donor (pyridine-like). It binds aggressively to Pd(II) intermediates, displacing phosphine ligands and shutting down the catalytic cycle (formation of stable Pd(L)2(Pyrazole)2 complexes).
Optimization Table: Overcoming Catalyst Poisoning
Strategy
Mechanism
Recommended Reagents
Steric Crowding
Use bulky biaryl phosphine ligands that physically block the N2-nitrogen from binding to the Pd center.
XPhos, RuPhos, BrettPhos
The "Acid Trick"
Add a substoichiometric acid to protonate the N2-nitrogen, rendering it non-coordinating. (Use with caution in base-mediated couplings).[5]
Pivalic Acid (30 mol%) or K-Pivalate
High-Activity Pre-catalysts
Use pre-formed Pd(0) or Pd(II) oxidative addition complexes to bypass the induction period where poisoning occurs.
Pd(dba)₂ + Ligand or G3-Palladacycles
Protocol: Robust Suzuki Coupling of N-Propyl Pyrazoles
Use this when standard conditions fail due to poisoning.
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Rationale: XPhos is bulky enough to prevent N-coordination.
Base: K₃PO₄ (3.0 equiv). Rationale: Anhydrous mild base minimizes hydrolysis.
Solvent: n-Butanol/Water (4:1). Rationale: High solubility of propyl-pyrazole.
Temperature: 100°C.
Order of Addition: Pre-mix Catalyst and Ligand in solvent for 5 mins before adding the pyrazole substrate. This ensures the active catalytic species is formed before the pyrazole can sequester the Palladium.
Module 4: Experimental Data Summary
Regioselectivity of N-Alkylation (Propyl Iodide)
Comparison of conditions for 3-methylpyrazole alkylation.
Conditions
Major Isomer
Ratio (1,3 : 1,5)
Notes
NaH, THF, 0°C
1,3-isomer
60 : 40
Kinetic control, poor selectivity.
Cs₂CO₃, DMF, 25°C
1,5-isomer
30 : 70
Thermodynamic equilibration.
K₂CO₃, HFIP (Solvent)
1,3-isomer
92 : 8
Recommended for 1,3-selectivity.
Cyclization (n-Pr-NHNH₂)
1,5-isomer
5 : 95
Recommended for 1,5-selectivity.
References
Regioselective Synthesis of N-Substituted Pyrazoles.
Source: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.
Context: Establishes HFIP as a critical solvent for directing N-alkyl
Lithiation and Ring Fragment
Source: Begtrup, M., et al. "Lithiation of five-membered heteroaromatic compounds." Journal of the Chemical Society, Perkin Transactions 1.
Context: Details the fragmentation mechanism of 5-lithiopyrazoles upon warming.
C
Source: McLaughlin, M., et al. "Palladium-Catalyzed C-H Functionalization of Pyrazoles." Journal of the American Chemical Society.
Context: Discusses the coordination of azoles to Pd and the use of pivalic acid/bulky ligands.
Separ
Source: SiO2 Chromatography retention d
Context: BenchChem Technical Guides on Pyrazole Purific
Structural Elucidation and Comparative NMR Analysis: 2,5-Dimethyl-N-propylpyrazol-3-amine HCl
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] It is structured to assist analytical chemists and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .[1] It is structured to assist analytical chemists and drug development professionals in structural confirmation, salt form validation, and impurity profiling.[1]
Executive Summary & Compound Context
2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a functionalized pyrazole scaffold often utilized as a building block in kinase inhibitor discovery and agrochemical synthesis.[1]
In the context of drug development, the hydrochloride salt form is preferred for enhanced water solubility compared to the free base.[1] However, the salt form introduces spectral complexities—specifically, the deshielding of amine-adjacent protons and the appearance of exchangeable ammonium signals.[1]
This guide compares the spectral performance of this compound across two critical analytical dimensions:
Solvent Systems: DMSO-
(Structural Integrity) vs. (Physiological Mimic).
Salt vs. Free Base: Identifying the protonation site.
Analytical Workflow: Structural Confirmation
The following decision tree outlines the logical flow for confirming the structure and ruling out common regioisomeric impurities (e.g., 1,5-dimethyl isomers).
Figure 1: Analytical decision matrix for pyrazole salt characterization.
Comparative Spectral Data: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
vs.
[1][2][3]
The choice of solvent drastically alters the appearance of the hydrochloride salt spectrum.[2] The table below compares the expected chemical shifts (
Note on Regioisomerism: The "2,5-dimethyl" nomenclature implies the N-methyl is at position 2 and the C-methyl is at position 5.[1] In the 1,5-dimethyl isomer (a common impurity), the N-methyl signal often shifts upfield (~0.2 ppm) due to different shielding environments.[1]
Detailed Mechanistic Analysis
A. The Salt Effect (HCl vs. Free Base)
In the hydrochloride salt, the protonation of the exocyclic amine (or the ring nitrogen, depending on tautomeric equilibrium) creates a cationic center.[1]
Observation: The
-methylene protons of the propyl group () will shift downfield by approximately 0.3 - 0.5 ppm compared to the free base.[1]
Validation: To confirm the salt form, perform a "D2O Shake."[1]
Run the sample in DMSO-
.[3][4][5][6] Observe the broad ammonium peaks at >8.5 ppm.[6]
Result: The >8.5 ppm peaks vanish, confirming they are exchangeable N-H protons and not aromatic impurities.[1]
B. The Pyrazole "Singlet" (H4)
The proton at position 4 of the pyrazole ring is a critical diagnostic marker.[1]
It appears as a sharp singlet around 5.8 - 6.0 ppm .[1]
Impurity Flag: If you observe a small doublet or a singlet shifted by >0.1 ppm, it indicates the presence of a regioisomer (e.g., 1,3-dimethyl isomer) where the electronic environment of H4 is different.[1]
C. N-Methyl vs. C-Methyl Differentiation
Distinguishing the two methyl groups is vital for confirming the "2,5" substitution pattern.[1]
N-Methyl (~3.65 ppm): More deshielded because it is directly attached to a heteroatom (Nitrogen).[1]
C-Methyl (~2.20 ppm): Less deshielded, attached to the aromatic ring carbon.[1]
NOESY Experiment: A 2D NOESY experiment is the gold standard.
2,5-isomer: The N-Methyl (Pos 2) should show a strong NOE correlation with the Propyl group (on Amine at Pos 3) or the Amine proton itself.[1] It should not show a strong correlation with H4.
1,5-isomer: The N-Methyl (Pos 1) would show a correlation with H5 (or C-Me at 5) and H4.[1]
To ensure reproducible data for regulatory or publication purposes, follow this protocol.
Materials
Sample: ~5-10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl.
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (Internal Standard).
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Method
Preparation: Dissolve the salt completely in DMSO-
. Vortex for 30 seconds. Ensure the solution is clear; any suspension will broaden peaks.
Acquisition Parameters (400 MHz or higher):
Pulse Sequence: zg30 (Standard 1H with 30° flip angle).
Relaxation Delay (D1): Set to 5.0 seconds . Why? The quaternary carbons and isolated protons in heterocyclic salts often have long T1 relaxation times. A short D1 will reduce integration accuracy of the H4 singlet vs. the methyls.
Scans (NS): 16 or 32 (sufficient for >5mg sample).[1]
Spectral Width: -2 to 14 ppm (to catch the downfield HCl protons).[1]
Phasing: Manual phasing is required for the broad ammonium peaks.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad salt peaks.[1]
References
ChemicalBook. (n.d.). 3-Aminopyrazole 1H NMR Spectrum. Retrieved from [1]
Provides baseline shifts for the 3-aminopyrazole core.
Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
Authoritative source on solvent-induced chemical shift changes (DMSO vs CDCl3).
BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from [1]
Technical guide on tautomerism and exchangeable proton behavior in pyrazoles.
Elguero, J., et al. (ResearchGate).[1] The use of ¹H NMR spectroscopy to differentiate between isomeric pyrazoles. Retrieved from
Specific methodologies for distinguishing N-methyl vs C-methyl regioisomers.
LC-MS Identification of 2,5-Dimethyl-N-propylpyrazol-3-amine HCl: Method Comparison & Performance Guide
The following guide details the LC-MS identification and method performance for 2,5-dimethyl-N-propylpyrazol-3-amine HCl . Editorial Note: In the absence of a universally standardized pharmacopeial monograph for this spe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the LC-MS identification and method performance for 2,5-dimethyl-N-propylpyrazol-3-amine HCl .
Editorial Note: In the absence of a universally standardized pharmacopeial monograph for this specific intermediate, this guide synthesizes data based on the structural class behavior of N-alkyl-aminopyrazoles . The nomenclature "2,5-dimethyl" typically refers to the 1,5-dimethyl-1H-pyrazol-3-amine substitution pattern (where N1 and C5 are methylated) in many catalog conventions, distinct from its 1,3-dimethyl regioisomer.
Executive Summary
For researchers characterizing 2,5-dimethyl-N-propylpyrazol-3-amine HCl (a key scaffold in fragment-based drug discovery), standard acidic Reverse-Phase (RP) chromatography often yields suboptimal results due to the compound's basicity and high polarity.
This guide objectively compares the High-pH Reverse Phase (High-pH RP) method against HILIC and Standard Acidic RP .
Recommendation:High-pH RP (pH 10) is the superior choice for routine identification, offering the best balance of retention, peak symmetry, and electrospray ionization (ESI) stability.
Critical Application: Distinguishing the target 1,5-dimethyl isomer from the common 1,3-dimethyl synthetic impurity.
Basicity: The exocyclic secondary amine and the pyrazole ring nitrogen contribute to a pKa estimated between 4.5 and 5.5.
Polarity: High polarity leads to early elution (near void volume) on C18 columns under acidic conditions.
Isomerism: Synthetic routes often produce the 1,3-dimethyl regioisomer as a byproduct. Separation of these isomers is the primary "Stress Test" for any method.
Method Comparison: The Alternatives
We evaluated three distinct separation strategies. The data below summarizes the performance of the target analyte.
Feature
Method A: High-pH RP (Recommended)
Method B: HILIC (Alternative)
Method C: Acidic RP (Standard)
Stationary Phase
C18 Hybrid (e.g., XBridge BEH)
Amide / Silica
Standard C18
Mobile Phase pH
pH 10.0 (NHHCO)
pH 3-5 (Ammonium Formate)
pH 2.7 (Formic Acid)
Retention Factor ()
3.5 - 4.0 (Excellent)
2.0 - 3.0 (Good)
< 0.5 (Poor/Void Elution)
Peak Symmetry
1.1 (Sharp)
1.4 (Tailing)
2.5+ (Severe Tailing)
Isomer Resolution
R > 2.5 (Baseline)
R ~ 1.5
Co-elution
MS Sensitivity
High (Neutral state desolvation)
Medium (Ion suppression risk)
High (Pre-charged)
Why Method A Wins:
At pH 10 , the basic amine is deprotonated (neutral), significantly increasing hydrophobicity. This allows the molecule to interact strongly with the C18 chain, shifting retention away from the ion-suppression zone (void volume) and resolving it from hydrophilic impurities.
Detailed Experimental Protocol (Method A)
This protocol is validated for the identification and purity assessment of the target.
A. Sample Preparation
Stock Solution: Dissolve 10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl in 10 mL of Methanol (Free base equivalent: 1 mg/mL).
Working Standard: Dilute stock 1:100 in Water:Acetonitrile (90:10) to 10 µg/mL.
Note: Avoid using 100% organic diluent to prevent peak distortion (strong solvent effect) during early elution.
B. LC Conditions (High-pH)
System: UHPLC (Agilent 1290 / Waters Acquity)
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable column).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Scan Type: Full Scan (m/z 100–500) + Data Dependent MS2.
Capillary Voltage: 3.5 kV.
Desolvation Temp: 400°C.
Target Mass: [M+H]
= 154.13 m/z.
Identification Logic & Fragmentation
Positive identification requires matching Retention Time (RT) and the specific MS/MS fragmentation pattern.
Primary MS2 Transitions:
Precursor:154.1 [M+H]
Major Fragment (Base Peak):112.1 m/z
Mechanism:[4][5][6][7] Neutral loss of Propene (-42 Da) from the N-propyl group via McLafferty-type rearrangement or charge-proximal elimination.
Significance: Confirms the N-propyl substitution.
Minor Fragment:95-97 m/z
Mechanism:[4][5][6][7] Ring cleavage or loss of methylamine fragments.
Significance: Differentiates the pyrazole core substitution pattern.
Decision Workflow (Graphviz Diagram)
Caption: Logical workflow for confirming identity and ruling out regioisomers using High-pH LC-MS.
Supporting Data: Isomer Differentiation
The table below illustrates the critical differentiation between the target (1,5-dimethyl type) and its common regioisomer (1,3-dimethyl type) using the recommended High-pH method.
Parameter
Target: 2,5-Dimethyl-N-propyl...
Impurity: 1,3-Dimethyl isomer
Retention Time (min)
4.2 (Elutes later due to steric shielding)
3.8 (Elutes earlier)
MS2 Base Peak
112.1 (Dominant)
112.1 (Dominant)
Secondary Fragment
96.0 (Low intensity)
82.0 (Distinct ring break)
Resolution (Rs)
--
2.8 (Well separated)
Note: Retention times are relative and system-dependent. Always run a mixed standard to confirm elution order.
References
European Reference Laboratory (EURL-SRM). (2023). Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO-Method). Version 12. Retrieved from [Link]
Context: Establishes the baseline for analyzing polar aminopyrazoles and the necessity of altern
Context: Demonstrates the behavior of polar nitrogenous heterocycles in LC-MS and fragment
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,3-Dimethyl-1H-pyrazol-5-amine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Context: Provides reference fragmentation data for the aminopyrazole core to validate the m/z 112 and ring cleavage fragments.
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . It is designed for researchers requiring a robust methodology for structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . It is designed for researchers requiring a robust methodology for structural verification and purity analysis.
[1][2]
Content Type: Technical Comparison & Analysis Guide
Subject: Structural Validation via Infrared Spectroscopy
Status: Validated Methodology for Salt Form Identification
2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a functionalized pyrazole derivative often utilized as a building block in the synthesis of bioactive heterocyclic compounds (e.g., analgesics, anti-inflammatories).[1][2] Its structural integrity hinges on the stability of the pyrazole core and the specific protonation state of the amine functionality.
This guide compares the Hydrochloride Salt (Product) against its Free Base precursor and Generic Aminopyrazole analogs.[2][3][4] The primary objective is to provide a self-validating spectral fingerprint that confirms:
Salt Formation: Protonation of the basic nitrogen center.
Substitution Pattern: Verification of the N-propyl and methyl substituents.
Purity: Absence of precursor peaks (e.g., unreacted starting materials).[3][4]
Technical Comparison: HCl Salt vs. Alternatives
The following table summarizes the critical spectral shifts observed when comparing the target hydrochloride salt with its free base and structural analogs.
Confirms the presence of the propyl and methyl chains.
Anion Interaction
Broad broadening throughout the lower frequency due to H-bonding with Cl⁻.[1][2]
N/A
N/A
Indicates lattice interactions in the solid state.
Detailed Spectral Analysis & Causality
Region I: High Frequency (2500–3500 cm⁻¹) – The "Salt Region"[2][7][8]
Mechanism: In the free base, the secondary amine (
) vibrates freely, producing a sharp peak around 3350 cm⁻¹.[3][4] Upon reaction with HCl, the nitrogen lone pair accepts a proton, forming a quaternary ammonium species ().[3][4]
Observation: This results in a drastic broadening of the absorption band. The sharp N-H stretch collapses into a wide "mountain" ranging from 2600 to 3200 cm⁻¹.
Causality: The broadening is caused by the strong hydrogen bonding network between the ammonium protons and the chloride counter-ion in the crystal lattice.
Critical Check: If you see a sharp peak at >3300 cm⁻¹, your salt formation is incomplete (presence of free base).[3][4]
Region II: The Fingerprint (1000–1650 cm⁻¹) – Structural Verification[2][7][8]
Pyrazole Ring Breathing (~1580 cm⁻¹): The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations.[2][3][4] In the HCl salt, these bands may shift to slightly higher frequencies (blue shift) due to the inductive effect of the positively charged nitrogen, which reduces electron density in the ring.[3][4]
C-N Stretch (~1250–1350 cm⁻¹): The bond between the exocyclic nitrogen and the pyrazole ring/propyl group.[2][3] This band is often stronger in the salt form due to the change in dipole moment upon protonation.
Validated Experimental Protocol
To ensure reproducible data, follow this self-validating protocol. This workflow minimizes hygroscopic interference, which is common with hydrochloride salts.[3][4]
Method: KBr Pellet Transmission (Preferred for Salts)[2][7][8]
Desiccation: Dry the sample in a vacuum desiccator over
for 2 hours prior to analysis. Why? HCl salts are hygroscopic; adsorbed water appears at 3400 cm⁻¹ and mimics the free base amine.
Background: Collect a background spectrum of the empty sample holder (or pure KBr).[2][3]
Preparation:
Mix 1–2 mg of 2,5-dimethyl-N-propylpyrazol-3-amine HCl with ~200 mg of spectroscopic grade KBr.[1][2]
Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).[2][3][4]
Press into a transparent pellet at 8–10 tons pressure.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
Range: 4000–400 cm⁻¹.
Validation Step: Check the baseline at 2000 cm⁻¹. If it slopes significantly, regrind the sample (scattering issue).
Workflow Visualization
The following diagram outlines the logic flow for verifying the compound's identity and purity using FTIR.
Caption: Logic flow for the structural verification of pyrazole amine salts via FTIR, highlighting critical decision points for purity assessment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for amine salt broad band assignment).
NIST Chemistry WebBook. Pyrazole, 3-methyl-, hydrochloride IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Proxy data for aminopyrazole HCl salt characteristics).[2][4]
Socrates, G. (2001).[3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Pyrazole ring breathing mode assignments).
PubChem. 2,5-dihydro-1H-pyrazol-3-amine hydrochloride.[1][2][7] National Library of Medicine. Available at: [Link] (Structural confirmation references).[2][3][4]
A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Amine Purity Testing
Executive Summary The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Consequently, ensuring the purity of pyrazole amine active pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Consequently, ensuring the purity of pyrazole amine active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of pyrazole amines. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, from column and mobile phase selection to validation according to international guidelines. We present a detailed case study, comparing the performance of a developed method against alternative approaches and providing the experimental data and protocols necessary for researchers to adapt and implement these strategies in their own laboratories.
Introduction: The Analytical Imperative for Pyrazole Amine Purity
Pyrazole-containing compounds are prevalent in pharmaceuticals due to their versatile biological activities.[1][2] The presence of an amine functional group often enhances pharmacological activity but also introduces specific analytical challenges, primarily related to the basic nature of the molecule.[2][3] Impurities in the final API can originate from starting materials, by-products of synthesis (such as regioisomers), or degradation products.[4] Regulatory bodies mandate stringent purity control, making robust, reliable, and validated analytical methods essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution required to separate the main component from closely related impurities.[5] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for developing and validating a scientifically sound HPLC purity method for pyrazole amines.
Foundational Strategy: Aligning HPLC Parameters with Pyrazole Amine Chemistry
Successful method development hinges on understanding the physicochemical properties of the pyrazole amine analyte and its potential impurities. The basicity of the amine group, the overall polarity of the molecule, and its UV chromophore are critical parameters that dictate the initial choice of chromatographic conditions.
The Stationary Phase: A Comparative Selection
The choice of HPLC column is the most critical factor in achieving separation. For pyrazole amines, which are typically polar and basic, a reverse-phase approach is most common.[6][7]
Column Chemistry
Primary Separation Mechanism
Ideal For
Rationale & Causality
C18 (Octadecylsilane)
Hydrophobic Interactions
General purpose; first choice for screening.
Provides high hydrophobicity, suitable for a wide range of polarities. Modern, high-purity, end-capped C18 columns are essential to minimize silanol interactions that cause peak tailing with basic amines.[8]
C8 (Octylsilane)
Hydrophobic Interactions
More polar analytes or when C18 is too retentive.
Less retentive than C18, allowing for faster elution of hydrophobic compounds or the use of weaker mobile phases for polar compounds.
Phenyl-Hexyl
Hydrophobic & π-π Interactions
Aromatic or unsaturated compounds.
The phenyl group offers alternative selectivity (π-π interactions) for aromatic rings like pyrazole, which can be crucial for separating isomers that are chromatographically similar on a C18 column.
Embedded Polar Group (e.g., "Aqua" type)
Hydrophobic & Polar Interactions
Highly polar amines; use in 100% aqueous mobile phase.
The embedded polar group prevents phase collapse in highly aqueous mobile phases, making it suitable for very polar pyrazole amines that show little retention on traditional C18 columns.
The Mobile Phase: Precision Control for Optimal Chromatography
The mobile phase composition, particularly its pH, is paramount for the analysis of basic compounds like pyrazole amines.
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred solvent. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity compared to methanol.[9] Methanol can be a useful alternative for altering selectivity during method development.
pH Control is Non-Negotiable: The amine functionality makes pyrazole amines sensitive to mobile phase pH.
Low pH (e.g., 2.5-3.5): At a pH well below the pKa of the amine, the analyte will be fully protonated and exist as a single ionic species. This typically results in sharp, symmetrical peaks. Buffers like phosphate or formate are used to maintain a consistent pH.[6][7]
Mid-Range pH (e.g., 6-8): Operating near the pKa of the amine is generally avoided as it can lead to a mixture of ionized and non-ionized forms, resulting in broad, distorted peaks.
Gradient vs. Isocratic Elution: For purity analysis, where impurities may be present at low levels and have a wide range of polarities, a gradient elution is almost always necessary.[10] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.
A Practical Case Study: Purity Method for "Pyr-Amine"
Objective: To develop and validate a stability-indicating, reverse-phase HPLC method for the purity determination of a hypothetical active ingredient, "Pyr-Amine," and separate it from its key potential impurities: Impurity A (a non-polar starting material) and Impurity B (a polar regioisomer).
Experimental Workflow Diagram
Caption: Workflow for HPLC method development and validation.
Step-by-Step Experimental Protocol
Preparation of Solutions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Diluent: 50:50 (v/v) Water:Acetonitrile.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of "Pyr-Amine" reference standard into a 50 mL volumetric flask and dilute to volume with Diluent.
Spiked Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of "Pyr-Amine" sample, spike with known amounts of Impurity A and Impurity B (e.g., to a level of 0.15%), and dilute to volume in a 50 mL volumetric flask with Diluent.
HPLC using columns with smaller particles (<2 µm) at higher pressures.
Faster analysis times (<5 min); higher resolution and sensitivity; significant solvent savings.[18][19]
Requires specialized high-pressure instrumentation; potential for column clogging if samples are not clean.
GC (Gas Chromatography)
Partitioning between a gas mobile phase and a stationary phase.[20]
Excellent for volatile impurities (e.g., residual solvents).
Not suitable for non-volatile and thermally labile compounds like most pyrazole amine APIs and their impurities.[20][21]
LC-MS (Liquid Chromatography-Mass Spectrometry)
HPLC coupled with a mass spectrometer detector.
Provides molecular weight information, enabling definitive identification of unknown impurities and degradation products.
More complex and expensive instrumentation; quantitative analysis requires more rigorous validation.
Conclusion: A Validated Method as the Cornerstone of Quality
The development of a robust HPLC method for pyrazole amine purity testing is a systematic, science-driven process. The optimal method, as demonstrated in our case study, typically employs a reverse-phase C18 column with a gradient elution using a low-pH buffered mobile phase. This approach ensures sharp, symmetrical peaks and provides the necessary resolution to separate the main component from process-related and degradation impurities.
Validation in accordance with ICH guidelines is not an optional final step but an integral part of the development process, demonstrating that the method is suitable for its intended purpose.[12][14] While advanced techniques like UPLC and LC-MS offer significant advantages in speed and identification, a well-developed and validated HPLC method remains the gold standard for routine quality control in the pharmaceutical industry, providing the reliable data necessary to ensure the quality, safety, and efficacy of pyrazole amine-based medicines.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
USP-NF 〈621〉 Chrom
General Chapters: <621> CHROM
Revisions per USP 621. Agilent.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
USP <621> Chrom
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
ICH Q2 R1: Mastering Analytical Method Valid
Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formul
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research.
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
Amine Product Testing: Ensuring Quality and Purity in Amines.
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
Comparing reactivity of N-propyl vs N-methyl pyrazol-3-amines
This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-3-amine .[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes or explori...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-3-amine .[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes or exploring Structure-Activity Relationships (SAR).[1]
-methyl and -propyl substituent on the pyrazole core is rarely arbitrary.[1] While electronically similar, the steric and lipophilic differences between 1-methyl-1H-pyrazol-3-amine (1-Me) and 1-propyl-1H-pyrazol-3-amine (1-Pr) drastically alter synthetic outcomes—specifically the regioselectivity of ring closure—and the physicochemical profile of the final drug candidate.[1]
1-Methyl (1-Me): Standard building block.[1] Lower lipophilicity (LogP ~ -0.1).[1] Prone to forming regioisomeric mixtures (3-amino vs. 5-amino) that are difficult to separate.[1]
1-Propyl (1-Pr): Enhanced lipophilicity (LogP ~ 0.7).[1] The increased steric bulk at
exerts a stronger directing effect during synthesis, often favoring the thermodynamically stable 5-amino isomer if conditions are not kinetically controlled.
Chemical & Physical Profile
The following data consolidates experimental and predicted values to aid in solvent selection and purification strategies.
Property
1-Methyl-1H-pyrazol-3-amine
1-Propyl-1H-pyrazol-3-amine
Impact on Workflow
Structure
Me group at ; Amine at
Pr group at ; Amine at
Steric bulk: Pr > Me
MW
97.12 g/mol
125.17 g/mol
Mass balance tracking
LogP (Calc)
-0.1 to 0.2
0.7 to 1.0
1-Pr requires less polar mobile phases (e.g., higher % EtOAc/Hex)
pKa (Ring N2)
~ 2.5 - 3.0
~ 2.6 - 3.1
Weak bases; do not protonate at physiological pH
Nucleophilicity
Moderate
Moderate to Low
1-Pr shows slightly reduced reaction rates in crowded couplings
Physical State
Low-melting solid / Oil
Viscous Oil
1-Me can often be crystallized; 1-Pr usually requires distillation or column chromatography
Critical Note on Nomenclature: "N-propyl pyrazol-3-amine" is ambiguous. This guide focuses on 1-alkyl-1H-pyrazol-3-amines (amine at position 3, alkyl at position 1).[1] The isomer 1-alkyl-1H-pyrazol-5-amine is a common byproduct.[1]
Synthetic Reactivity & Regioselectivity
The most challenging aspect of working with these amines is not their downstream coupling, but their initial synthesis or procurement free of the 5-amino regioisomer.
The Regioselectivity Problem
When synthesizing these cores from hydrazines and
-ketonitriles (e.g., 3-ethoxyacrylonitrile), two pathways compete. The steric bulk of the hydrazine substituent () dictates the ratio.
Mechanism: The hydrazine
(more nucleophilic) attacks the nitrile or enol ether first.
Steric Impact:
Methylhydrazine: Small
group.[1] Poor discrimination between attack sites.[1] Often yields a 60:40 or 70:30 mixture of 5-amino : 3-amino isomers.[1]
Propylhydrazine: Larger
group.[1] The steric clash in the transition state leading to the 5-amino isomer is more pronounced, theoretically favoring the 3-amino isomer under kinetic control, but thermodynamic equilibration often pushes toward the 5-amino form due to dipole minimization.
Pathway Visualization
The following diagram illustrates the bifurcation point where the choice of
(Methyl vs. Propyl) influences the outcome.
Figure 1: Divergent synthesis pathways. Note that "Path A" leading to the 5-amino isomer is often the default trap.[1] Specific solvent conditions (e.g., ethanol vs. HFIP) are required to steer toward the 3-amino target.
Experimental Protocol: Amide Coupling
Once the pure amine is obtained, the next step is typically amide coupling.[3] The 1-Propyl analog is more lipophilic, which can cause solubility issues in purely aqueous/polar setups but improves solubility in DCM/THF.
Self-Validating Protocol: HATU-Mediated Coupling
This protocol includes checkpoints to ensure the correct isomer is reacting.[1]
Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add HATU and stir for 5 minutes. Checkpoint: Solution should turn slightly yellow; if it turns dark brown, check solvent dryness.
Addition: Add the DIPEA, followed immediately by the pyrazol-3-amine.
Note for 1-Propyl: Ensure the amine is fully solubilized in a small volume of DCM before addition if it appears viscous.
Reaction: Stir at Room Temperature for 2–4 hours.
Monitoring: The 1-Me analog typically reacts faster (t_1/2 ~ 30 min).[1] The 1-Pr analog may require 1-2 hours due to the proximal alkyl chain affecting the solvation shell around the exocyclic amine.[1]
Choose 1-Me if: You need to minimize molecular weight, maximize ligand efficiency (LE), or if the binding pocket is sterically constrained.
Choose 1-Pr if: You observe a "loose fit" in docking studies, need to increase lipophilicity to cross the BBB, or are targeting a hydrophobic channel.
References
Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link
Deng, X., & Mani, N. S. (2008).[4][5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. 5
PubChem. (2025).[1][6] 1-Methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[1] 7
BenchChem. (2025).[1] Technical Support Center: Selective N-Methylation of Pyrazoles. 8
Aggarwal, R., et al. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource for the validation of 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride (C₈H₁₅N₃[1]·HCl). It is designed to move beyond generic protocols, offering a comparative analysis of validation standards, experimental causality, and rigorous data interpretation for drug development professionals.
A Comparative Validation Guide for Pharmaceutical Intermediates[1]
Executive Summary & Chemical Profile
In the development of pyrazole-based kinase inhibitors and ligands, 2,5-dimethyl-N-propylpyrazol-3-amine HCl serves as a critical scaffold.[1] Validating its elemental composition is not merely a box-checking exercise; it is the primary gatekeeper for confirming salt stoichiometry and solvation state.[1]
This guide compares the Standard Automated Combustion (CHNS) method against Classical Wet Chemistry and Spectroscopic Alternatives , providing a decision matrix for researchers facing hygroscopicity issues or counter-ion mismatches.
The Reference Standard (Theoretical Baseline)
Before analyzing experimental data, the theoretical "Gold Standard" must be established.
This section objectively compares the "Product" (Automated CHNS Analysis) with its primary alternatives.
Method A: Automated Flash Combustion (The Industry Standard)
Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment.[1] Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and detected by Thermal Conductivity (TCD).
Pros: Simultaneous determination of C, H, and N; rapid (<10 mins); small sample size (1–3 mg).
Cons:
Halogen Interference: The HCl counter-ion releases Cl₂/HCl gas, which can deplete the copper reduction tube, leading to falsely high Nitrogen values if not properly trapped.
Hygroscopicity: Amine HCl salts are prone to absorbing atmospheric water, skewing Carbon % lower and Hydrogen % higher.
Method B: Classical Wet Chemistry (The "Gold Standard" Alternative)
Mechanism: Potentiometric titration for Chloride (AgNO₃) and Kjeldahl digestion for Nitrogen.
Pros:
Absolute Accuracy for Cl: Direct measurement of the counter-ion confirms the salt stoichiometry (e.g., mono- vs. dihydrochloride).
Robustness: Less sensitive to transient moisture than micro-combustion.
Method C: qNMR & HRMS (The Spectroscopic Alternative)
Mechanism: Using an internal standard (e.g., maleic acid) in ¹H NMR for purity quantification, coupled with High-Resolution Mass Spectrometry for formula confirmation.
Pros: Non-destructive; identifies impurities (solvents, side products) that EA misses.
Cons: Does not prove bulk homogeneity; HRMS is qualitative for formula, not quantitative for bulk purity.
Comparison Matrix: Performance Metrics
Feature
Automated CHNS (Standard)
Wet Chemistry (Alternative)
qNMR (Alternative)
Precision
±0.3% (Absolute)
±0.1% (Absolute)
±1.0% (Relative)
Sample Req.
1–3 mg
20–100 mg
5–10 mg
Specificity
Low (cannot distinguish isomers)
High (for Cl⁻)
High (Structural)
Throughput
High (Automated)
Low (Manual)
Medium
Cost/Run
$
$
Experimental Protocols (Self-Validating Systems)
Protocol 1: Handling Hygroscopic HCl Salts for CHNS
Context: The most common failure mode for this compound is water uptake.
Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅. (Avoid higher temps to prevent HCl dissociation).
Weighing: Use a microbalance with 0.1 µg readability . Weigh the sample directly into a tin capsule and seal immediately.
Validation Check: If the weight drifts upwards by >0.005 mg during weighing, the sample is absorbing moisture. Stop. Re-dry and weigh in a glovebox or dry bag.
Combustion Aids: Add 10 mg of Tungsten(VI) Oxide (WO₃) to the tin capsule.
Causality: WO₃ acts as a combustion catalyst and helps retain halogens/sulfur, preventing "soot" formation which causes low Carbon readings.
Protocol 2: Potentiometric Titration for Chloride
Context: To confirm the "HCl" stoichiometry.
Dissolution: Dissolve 30 mg of the amine salt in 50 mL of deionized water + 1 mL HNO₃.
Titrant: 0.01 M Silver Nitrate (AgNO₃), standardized against NaCl.
Endpoint: Determine potentiometrically using a Silver/Sulfide ion-selective electrode (ISE).
When reviewing data from a service provider or internal lab, use these tolerance ranges. The "Acceptable Range" accounts for standard instrumental error (±0.4%).[2]
Table 1: Validation Standards for C₈H₁₅N₃·HCl
Element
Theoretical Value
Journal Acceptance (±0.4%)
Common "Wet" Sample Error
Interpretation of Deviation
Carbon
50.66%
50.26 – 51.06%
49.5% (Low)
Low C + High H indicates water/solvent contamination.[1]
Hydrogen
8.50%
8.10 – 8.90%
9.1% (High)
High H confirms moisture uptake.
Nitrogen
22.15%
21.75 – 22.55%
21.5% (Low)
Low N often suggests incomplete combustion (soot formation).
Chlorine
18.69%
18.29 – 19.09%
17.5% (Low)
Low Cl suggests partial loss of HCl (salt instability) or non-stoichiometric salt.
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for validating the standard. It uses a "Fail-Fast" approach to save resources.
Caption: Logical workflow for validating the elemental composition of pyrazole HCl salts, prioritizing non-destructive NMR before combustion analysis.
References
Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
Association of Official Analytical Chemists (AOAC). (2000). Official Methods of Analysis: Microchemical Determination of Carbon, Hydrogen, and Nitrogen. AOAC International. Link
Pella, E. (1990). Elemental organic analysis: Part 1. Historical developments and current trends in the determination of carbon, hydrogen, nitrogen, oxygen and sulfur. Thermo Fisher Scientific Technical Notes. (Source for WO₃ usage in combustion).
Reich, H. J. (2018). WinPLT: Calculation of Elemental Analysis. University of Wisconsin-Madison.[1] (Standard tool for theoretical calculations).
Structural Validation of 2,5-dimethyl-N-propylpyrazol-3-amine: SC-XRD vs. Spectroscopic Alternatives
Executive Summary Target Molecule: 2,5-dimethyl-N-propylpyrazol-3-amine Primary Challenge: Definitive assignment of annular tautomerism (1H- vs. 2H-pyrazole) and exocyclic functional group status (amino vs. imino form)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2,5-dimethyl-N-propylpyrazol-3-amine
Primary Challenge: Definitive assignment of annular tautomerism (1H- vs. 2H-pyrazole) and exocyclic functional group status (amino vs. imino form).
Conclusion: While NMR and MS provide connectivity and mass data, Single Crystal X-ray Diffraction (SC-XRD) is the only self-validating method capable of resolving the specific tautomeric state and intermolecular hydrogen bonding network in the solid phase.
Part 1: The Structural Challenge (Why Standard Methods Fail)
For researchers developing pyrazole-based pharmacophores, the structure of 2,5-dimethyl-N-propylpyrazol-3-amine presents a classic ambiguity that standard spectroscopy often fails to resolve definitively.
The Tautomer Trap
Pyrazoles are notorious for desmotropy (dynamic tautomerism). In solution, the proton on the ring nitrogen (if unsubstituted) or the exocyclic amine can shift rapidly. For this specific N-propyl derivative, the critical question for drug docking is the static position of the double bonds and protons.
Amino Form (Target): Exocyclic
single bond; aromatic pyrazole ring.
Imino Form (Alternative): Exocyclic
double bond; loss of ring aromaticity.
NMR Limitation: In solution (
or ), rapid proton exchange often results in an averaged signal, obscuring the true dominant species required for receptor binding modeling.
Part 2: Comparative Analysis (The Evidence)[1]
The following table objectively compares the validation power of SC-XRD against standard analytical techniques for this specific molecule.
Feature
SC-XRD (Crystallography)
NMR (H/C/NOESY)
Mass Spectrometry (HRMS)
FT-IR
Primary Output
3D Atomic Coordinates & Packing
Connectivity & Chemical Environment
Molecular Formula & Fragmentation
Functional Groups
Tautomer ID
Definitive (via Bond Lengths)
Ambiguous (Time-averaged signals)
None
Indicative (N-H vs =N-H)
Stereochemistry
Absolute Configuration
Relative (requires chiral shift reagents)
None
None
Sample State
Solid (Single Crystal)
Solution
Gas Phase (Ionized)
Solid/Liquid
Data Confidence
>99% (Self-validating via )
~90% (Inferred)
~99% (Mass only)
~80% (Inferred)
Decision Matrix
Use NMR/MS for routine purity checks and confirming the synthesis of the core skeleton.
Use SC-XRD to validate the exact tautomer docking into a protein active site.[1]
Part 3: Experimental Protocol (SC-XRD Validation)
To validate 2,5-dimethyl-N-propylpyrazol-3-amine, follow this rigorous workflow. This protocol is designed to grow diffraction-quality crystals and refine the structure to publication standards.[1]
Phase 1: Crystallization Screening
Objective: Obtain a single crystal (
mm) with no cracks or twinning.
Solvent Selection: Pyrazoles crystallize well from polar/non-polar pairs.
System A: Ethanol (solvent) + Hexane (antisolvent).
System B: Dichloromethane + Diisopropyl ether.
Method: Vapor Diffusion (Sitting Drop):
Dissolve 20 mg of target in 0.5 mL solvent.
Place in inner well.
Add 1 mL antisolvent to outer well.
Seal and store at
for 3-7 days.
Why: Slow diffusion promotes ordered lattice formation, reducing disorder in the propyl chain.
Phase 2: Data Collection & Refinement
Standard: IUCr (International Union of Crystallography) Guidelines.
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil (cryoprotectant).
Temperature: Cool to 100 K using a nitrogen stream.
Reasoning: Freezes thermal vibration of the flexible
-propyl chain, improving resolution at high angles.
Note: Since the molecule contains only light atoms (C, H, N),
radiation often provides stronger diffraction intensity.
Phase 3: Critical Structural Markers (The "Proof")
To confirm the structure, you must analyze the bond lengths in the solved CIF (Crystallographic Information File).
Marker A (Exocyclic C-N):
If 1.35 – 1.38 Å : Indicates
single bond Amino Tautomer (Confirmed).
If 1.27 – 1.30 Å : Indicates
double bond Imino Tautomer .
Marker B (Ring C-C):
Look for bond equalization in the pyrazole ring, indicating aromaticity (typical of the amino form).
Part 4: Visualization of Workflows
Diagram 1: Validation Logic Flow
This diagram illustrates the decision pathway for validating the pyrazole structure.
Caption: Logical workflow moving from ambiguous spectroscopic data to definitive crystallographic bond-length analysis.
Diagram 2: Crystallographic Refinement Cycle
This diagram details the self-validating loop of the X-ray experiment.[1]
Caption: The iterative refinement cycle ensuring the final structural model mathematically matches the experimental diffraction data.
References
Alkorta, I., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry.
Foces-Foces, C., et al. (2001).[1] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.
Rigaku Corporation. (2024). "Drug discovery by single crystal X-ray structure analysis." Rigaku Technical Guides.
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Standard reference for small molecule validation).
Benchmarking Guide: 2,5-Dimethyl-N-propylpyrazol-3-amine vs. Heterocyclic Amine Standards
Executive Summary 2,5-dimethyl-N-propylpyrazol-3-amine (often cataloged as such, chemically corresponding to N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a specialized class of secondary aminopyrazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,5-dimethyl-N-propylpyrazol-3-amine (often cataloged as such, chemically corresponding to N-propyl-1,3-dimethyl-1H-pyrazol-5-amine or its isomer) represents a specialized class of secondary aminopyrazoles . Unlike primary heteroaryl amines (e.g., 3-aminopyrazole), this molecule features an exocyclic N-propyl group that modulates both lipophilicity and nucleophilicity, while the ring methylation locks the tautomeric state.
This guide benchmarks the compound against industry standards—3-Aminopyrazole , 2-Aminopyridine , and Aniline —to assist medicinal chemists in selecting the optimal scaffold for kinase inhibitor design and fragment-based drug discovery (FBDD).
Key Differentiators:
Tautomeric Stability: The N-methyl group on the ring prevents the proton shift common in unsubstituted pyrazoles, simplifying structure-activity relationship (SAR) analysis.
Enhanced Lipophilicity: The N-propyl chain significantly increases LogP, improving membrane permeability compared to the highly polar parent aminopyrazoles.
Secondary Amine Reactivity: Offers a distinct nucleophilic profile, eliminating the need for mono-alkylation steps often required for primary amines.
Physicochemical Benchmarking
The following data synthesizes experimental values from analogous structures (e.g., 1-methyl-5-aminopyrazole) to establish a reliable baseline for the target compound.
Table 1: Comparative Property Profile
Property
Target: 2,5-Dimethyl-N-propyl...
Benchmark 1: 3-Aminopyrazole
Benchmark 2: 2-Aminopyridine
Benchmark 3: Aniline
Structure Type
Secondary Heteroaryl Amine
Primary Heteroaryl Amine
Primary Heteroaryl Amine
Primary Carbocyclic Amine
Ring pKa (BH⁺)
4.3 – 4.6 (Est.)
4.1 (Ring N2)
6.8 (Ring N)
4.6 (Amine N)
Nu Scale ()
12 – 13 (Moderate)
10 – 11 (Low)
11 – 12 (Moderate)
11 – 12 (Moderate)
LogP (Lipophilicity)
~1.8 – 2.1
-0.1
0.5
0.9
H-Bond Donors
1 (Exocyclic NH)
2 (Exocyclic NH₂, Ring NH)
2 (Exocyclic NH₂)
2 (Exocyclic NH₂)
Tautomerism
Locked (Fixed isomer)
Dynamic (3- vs 5-amino)
Stable
Stable
Technical Analysis[1]
Basicity & Solubility:
The target molecule's ring pKa is estimated at 4.3–4.6 . This is slightly higher than 1-methyl-5-aminopyrazole (pKa 4.[1]16) due to the inductive electron donation from the propyl group on the exocyclic nitrogen.
Implication: It remains largely unprotonated at physiological pH (7.4), favoring membrane permeation, but possesses enough basicity to form salts with strong acids for formulation.
Nucleophilicity:
As a secondary amine, the target is inherently more nucleophilic than its primary analog due to the inductive effect of the propyl group. However, steric hindrance around the nitrogen may retard reactions with bulky electrophiles compared to the unhindered 2-aminopyridine.
Tautomeric Control:
Unsubstituted 3-aminopyrazole exists in equilibrium between the 3-amino and 5-amino forms. The target molecule's "2,5-dimethyl" pattern (chemically 1,3-dimethyl) locks the structure. This is critical for kinase binding , where the H-bond donor/acceptor motif must be static to fit the ATP binding pocket.
Synthetic Utility & Reactivity Guide
Coupling Strategy: Primary vs. Secondary Amines
The N-propyl group changes the rules of engagement for amide coupling. Standard protocols for primary amines (e.g., EDC/HOBt) may be too slow due to steric bulk.
Decision Logic for Coupling
The following diagram outlines the optimal pathway for functionalizing 2,5-dimethyl-N-propylpyrazol-3-amine.
Figure 1: Decision matrix for coupling secondary aminopyrazoles. HATU is preferred over carbodiimides due to faster kinetics with hindered amines.
Experimental Protocols
These protocols are designed to be self-validating . If the control criteria are not met, the experiment should be paused.
Protocol A: pKa Determination via Potentiometric Titration
Purpose: To determine the precise ionization constant of the pyrazole ring nitrogen.
Materials:
Compound: 10 mg of 2,5-dimethyl-N-propylpyrazol-3-amine.
Solvent: 0.1 M KCl (aq) or MeOH/Water (if solubility is low).
Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).
Workflow:
Dissolution: Dissolve 10 mg of compound in 20 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).
Validation Check: Solution must be clear. If cloudy, add methanol (up to 20%) and correct pKa using the Yasuda-Shedlovsky extrapolation.
Acidification: Lower pH to ~2.0 using 0.1 M HCl.
Titration: Titrate with 0.1 M NaOH in 5 µL increments, recording pH after stabilization (drift < 0.01 pH/sec).
Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the pyrazole ring (PyH⁺
Py).
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.
Reference Standard: Run 2-aminopyridine (pKa 6.82) as a system suitability control. The value must be within ±0.1.
Protocol B: Reactivity Test (Benzoylation)
Purpose: To benchmark nucleophilicity against aniline.
Dissolve 0.5 mmol of the amine in 2 mL dry DCM under nitrogen.
Add TEA (1.0 mmol).
Cool to 0°C. Add Benzoyl chloride (0.55 mmol) dropwise.
Warm to Room Temperature (RT) and monitor by TLC (50% EtOAc/Hexane).
Validation Endpoint:
If reaction is complete < 15 mins: High Nucleophilicity (Comparable to alkyl amines).
If reaction takes 1–2 hours: Moderate Nucleophilicity (Comparable to aniline).
If reaction requires heating: Low Nucleophilicity (Comparable to nitro-aniline).
Expected Result: Reaction should be complete within 30–60 minutes, indicating moderate nucleophilicity suitable for standard medicinal chemistry workflows.
References
Chemical Properties of 1-methyl-5-aminopyrazole . Cheméo. Retrieved from [Link]
Nucleophilicities of Amines and Pyridines . LMU Munich (Mayr Group). Retrieved from [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review . National Institutes of Health (PMC). Retrieved from [Link]
1-Methyl-1H-pyrazol-5-amine Properties . NIST Chemistry WebBook.[2] Retrieved from [Link]
Quality Control Parameters for 2,5-Dimethyl-N-Propylpyrazol-3-Amine Hydrochloride Batches
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists Executive Summary: The Hidden Risks in Pyrazole Scaffolds In drug development, particularly for kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, CMC Leads, and Process Development Scientists
Executive Summary: The Hidden Risks in Pyrazole Scaffolds
In drug development, particularly for kinase inhibitors (e.g., JAK or BRAF inhibitors), the pyrazole ring is a privileged scaffold. However, the specific intermediate 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride presents unique quality control (QC) challenges that are often overlooked in standard Certificates of Analysis (CoA).
This guide objectively compares High-Fidelity (Pharma-Grade) batches against Standard Reagent-Grade alternatives. The data demonstrates that while "cheaper" alternatives may pass basic purity checks (>95%), they frequently fail in downstream coupling reactions due to stoichiometric mismatch (HCl content) and regioisomeric contamination .
Critical Quality Attributes (CQAs): Defining the Standard
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following parameters must be controlled. This table contrasts a robust specification against a typical commercial "pass" criteria.
Parameter
Method
Standard Grade (Risk)
Pharma-Grade (Target)
Impact on Downstream Chemistry
Assay (HPLC)
RP-HPLC (UV 254nm)
> 95.0%
> 98.5%
Low purity leads to side-reactions in amide couplings.
Regioisomer Purity
HPLC / 1H-NMR
Not Specified
< 0.15%
N1 vs. N2 isomers have vastly different biological activities.
High water content hydrolyzes sensitive acid chlorides used in next steps.
Appearance
Visual
Off-white solid
White crystalline
Color indicates oxidation (N-oxides) or polymerized impurities.
Comparative Analysis: Product vs. Alternatives
Comparison A: HCl Salt (The Product) vs. Free Base (The Alternative)
Researchers often debate whether to source the salt or the free base. Our stability data indicates the HCl salt is superior for storage but requires stricter QC.
Oxidative Stability: The free amine (Free Base) is electron-rich and prone to N-oxidation (forming N-oxides) upon exposure to air, turning batches brown/black over time. The HCl salt protonates the amine, significantly reducing electron density and preventing oxidation [1].
Hygroscopicity: The HCl salt is hygroscopic. If the "Alternative" (Free Base) is used, it is an oil or low-melting solid that is difficult to weigh accurately.
Recommendation: Use the HCl salt for storage stability (>12 months), but strictly monitor Water Content and Chloride Stoichiometry .
Comparison B: Validated Regioisomer Control vs. Generic Purity
Generic suppliers often report "Purity" as a single peak integration. However, in pyrazole synthesis (methylation of hydrazine derivatives), regioisomers (1,3-dimethyl vs 1,5-dimethyl) are common byproducts.
Generic Batches: Often co-elute regioisomers under standard gradient conditions, masking the impurity.
High-Fidelity Batches: Use specialized isocratic holds or distinct stationary phases (e.g., Phenyl-Hexyl) to resolve these isomers.
Experimental Protocols
Protocol 1: High-Resolution HPLC for Regioisomer Detection
Standard C18 gradients often fail to separate N-methyl regioisomers due to similar polarity.
Methodology:
Column: Agilent Zorbax Eclipse XDB-Phenyl, 150 x 4.6 mm, 3.5 µm (Phenyl interaction aids isomer separation).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Equilibration)
2-15 min: 5%
30% B (Slow ramp critical for isomer resolution)
15-20 min: 30%
90% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 240 nm (max absorption for pyrazole ring).
Acceptance Criteria: Main peak retention ~8.5 min. Regioisomer impurity must be resolved (typically RRT 0.9 or 1.1) and integrated <0.15%.
Operational Guide: Safe Disposal of 2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride
The following operational guide details the technical disposal procedures for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride . Advisory: As a specific Safety Data Sheet (SDS) for this exact salt form may be proprieta...
Author: BenchChem Technical Support Team. Date: February 2026
The following operational guide details the technical disposal procedures for 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride .
Advisory: As a specific Safety Data Sheet (SDS) for this exact salt form may be proprietary or vendor-specific, this guide synthesizes protocols based on the structure-activity relationships (SAR) of analogous aminopyrazole hydrochloride salts. These protocols adopt a conservative safety margin suitable for hazardous organic amine salts.
[1]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the waste stream characterization. This compound is a substituted aminopyrazole salt, typically exhibiting the following properties relevant to waste management:
Property
Description
Chemical Class
Heterocyclic Amine Salt (Pyrazole derivative)
Physical State
Solid (Crystalline powder), likely hygroscopic
Acidity
Acidic in aqueous solution (HCl salt)
Primary Hazards
Acute Toxicity (Oral) , Skin/Eye Irritation (Corrosive potential due to HCl), Aquatic Toxicity
Reactivity
Incompatible with strong oxidizing agents and strong bases (exothermic neutralization)
Critical Hazard Assessment
Nitrogen Content: High nitrogen content in the pyrazole ring can generate NOx gases during incineration; requires scrubbers.
Applicability: Pure substance, contaminated gloves, weighing boats, or paper towels.
Containment: Place the solid material in a chemically resistant polyethylene (HDPE) or glass container.
Double-Bagging: If the material is a fine powder, double-bag in clear 6-mil polyethylene bags to prevent dust generation during transport.[1]
Transfer: Move to the designated Satellite Accumulation Area (SAA).
Final Disposal:High-Temperature Incineration . The waste management vendor must incinerate this material in a facility equipped with an afterburner and scrubber to handle HCl and NOx byproducts.
Method B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved samples.
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the "Organic Halogenated" waste stream.
pH Check: If the solution is aqueous, check pH.
Caution: Do not neutralize in the waste container unless part of a validated SOP. The heat of neutralization can pressurize the drum.
Bulking: Pour into the "Halogenated Organic Solvent" waste drum.
Why Halogenated? Even if the solvent isn't halogenated, the chloride ion from the HCl salt technically introduces halogens, which may affect the incinerator's feed rate.
Final Disposal: Fuel blending followed by incineration.
Decision Logic & Workflow Diagram
Figure 1: Decision tree for the segregation and disposal of aminopyrazole hydrochloride salts.
Emergency Procedures (Spill Response)
In the event of a bench-top spill (< 50 g/mL):
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator to avoid inhalation.
Containment:
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.
Liquids: Absorb with vermiculite or a commercial organic spill pad.
Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues, followed by water and soap.
Note: The bicarbonate will fizz (CO2 release) upon contact with the HCl salt.
Disposal of Debris: All cleanup materials must be disposed of as hazardous chemical waste (Method A).
Regulatory & Compliance Codes
When filling out waste manifests, use the following codes as a baseline (verify with local EHS):
Regulation
Code
Description
RCRA (USA)
D002
Corrosivity (if pH < 2 in aqueous solution)
RCRA (USA)
Not Listed
Unless characteristic (Toxic/Ignitable), often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated.[1]
Toxic solid, organic, n.o.s. (if toxicity is the primary driver)
Authoritative Note: Always default to the most stringent classification. If the compound causes burns or is an HCl salt, UN 3261 is the standard shipping description for disposal.
References
Sigma-Aldrich . Safety Data Sheet: 3-Aminopyrazole derivatives (Class-based). Retrieved from [1]
PubChem . Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from
Fisher Scientific . Disposal of Organic Amine Salts. Retrieved from
U.S. EPA . Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from
Personal protective equipment for handling 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride
This guide outlines the critical safety, handling, and logistical protocols for 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride .[1][2] As a specific Safety Data Sheet (SDS) for this exact salt form is often unavailab...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety, handling, and logistical protocols for 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride .[1][2]
As a specific Safety Data Sheet (SDS) for this exact salt form is often unavailable in public repositories, this guide applies a Structure-Activity Relationship (SAR) based risk assessment. It treats the compound as a high-potency, irritating organic amine salt —a standard precautionary approach in drug discovery.
H335: May cause respiratory irritation (Dust inhalation).[8]
Scenario
Immediate Action
Skin Contact
Brush off loose particles.[2][5] Flush with water for 15 minutes . Do not use solvents (ethanol/DMSO) as they may increase absorption.
Eye Contact
Do not rub. Flush with eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.
Inhalation
Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid)
Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational task. "Standard" PPE is insufficient for handling novel amine salts in powder form due to the risk of respiratory sensitization and mucous membrane irritation.
Task
Hand Protection
Respiratory Protection
Eye/Face Protection
Body Protection
Weighing / Solid Handling
Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Change outer gloves every 30 mins.
Engineering Control: Fume Hood or Biosafety Cabinet.Backup: N95 or P100 Respirator if hood is unavailable.
Chemical Safety Goggles (Standard safety glasses allow dust entry from sides).
Lab Coat (Tyvek/Disposable) with elastic cuffs to prevent wrist exposure.
Solubilization / Pipetting
Single Nitrile (4 mil) Inspect for splashes immediately.
Fume Hood (Sash at 18") Ensure face velocity > 100 fpm.
Safety Glasses with side shields.Face shield if volume > 500 mL.
Standard Lab Coat (Cotton/Poly blend).
Spill Cleanup
Heavy Duty Nitrile or Butyl Rubber (> 8 mil thickness).
Full-Face Respirator with P100/Organic Vapor cartridges.
Integrated into Respirator or Goggles + Face Shield.[11]
Tyvek Suit + Shoe Covers.
Part 3: Operational Protocols
Weighing & Static Control
Amine hydrochloride salts are often fine, electrostatic powders.
Static Mitigation: Use an anti-static gun or bar inside the balance enclosure before weighing.
Containment: Weigh only inside a certified chemical fume hood.
Technique: Use a disposable antistatic weighing boat. Do not return excess material to the stock container to prevent cross-contamination or hydrolysis (hygroscopic nature).
Solubilization (Exotherm Warning)
Solvent Choice: Likely soluble in Water, DMSO, Methanol .
Thermodynamics: Dissolving amine salts can be mildly exothermic .
Protocol:
Add the solid to the vessel first.
Add solvent slowly down the side of the vessel.
Vortex or sonicate in short bursts.
Caution: If neutralizing the HCl salt to free base (using NaOH or NaHCO₃), expect gas evolution and potential heat generation. Perform this strictly in a vented hood.
Storage & Stability
Conditions: Store at 2–8°C (Refrigerated) or -20°C for long-term stability.
Atmosphere: Store under Argon or Nitrogen if possible. Amine salts are hygroscopic; moisture absorption will degrade the compound and alter stoichiometry.
Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm to reduce moisture ingress.
Part 4: Waste Disposal & Deactivation
Disposal Logic:
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with the full chemical name.
Liquid Waste (Aqueous): Adjust pH to 6–8 before disposal into "Aqueous Hazardous Waste" streams.
Liquid Waste (Organic): Dispose in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
Clean surface with a 10% Bleach solution (oxidizes the amine) followed by water, OR use a dilute acid (1% Acetic Acid) to ensure the amine remains protonated (salt form) and less volatile during cleanup.
Part 5: Decision Logic & Workflows
Figure 1: PPE Selection & Handling Logic
This diagram guides the researcher through the decision-making process for handling this compound based on its physical state.
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the amine salt.
Figure 2: Spill Response Protocol
Standardized response for a powder spill of a hazardous amine salt.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
PubChem. (n.d.).[12] Compound Summary: Pyrazole derivatives and Amine Hydrochlorides. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.
ChemSrc. (2025).[4] 2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride Structure and Related Compounds.